Product packaging for Jatrorrhizine(Cat. No.:CAS No. 3621-38-3)

Jatrorrhizine

Cat. No.: B1672809
CAS No.: 3621-38-3
M. Wt: 338.4 g/mol
InChI Key: MXTLAHSTUOXGQF-UHFFFAOYSA-O
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Description

Jatrorrhizine is an alkaloid.
This compound has been reported in Nandina domestica, Xylopia parviflora, and other organisms with data available.
isolated from bark of Enantia chlorantha (Annonaceae);  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20NO4+ B1672809 Jatrorrhizine CAS No. 3621-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTLAHSTUOXGQF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189767
Record name Jatrorrhizine
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3621-38-3
Record name Jatrorrhizine
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Record name Jatrorrhizine
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Record name Jatrorrhizine
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Record name Jatrorrhizine
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Foundational & Exploratory

Protoberberine Alkaloids: A Technical Guide to Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of protoberberine alkaloids, a significant class of isoquinoline alkaloids with diverse and potent biological activities. This document summarizes key quantitative data, details essential experimental methodologies, and visualizes complex biological pathways to support ongoing research and drug development efforts.

Introduction to Protoberberine Alkaloids

Protoberberine alkaloids are a group of naturally occurring compounds found in a variety of medicinal plants, including those from the Berberidaceae, Ranunculaceae, and Papaveraceae families. Structurally, they share a common tetracyclic ring system. Among the most extensively studied protoberberine alkaloids are berberine, palmatine, jatrorrhizine, and coptisine. These compounds have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, make them promising candidates for the development of novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy of prominent protoberberine alkaloids across various pharmacological domains. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, offers a comparative look at their potency.

Anticancer Activity

Protoberberine alkaloids exhibit significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

AlkaloidCancer Cell LineCell TypeIC50 (µM)Reference
Berberine HT-29Colon Cancer52.37 ± 3.45[1]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[1]
MCF-7Breast Cancer272.15 ± 11.06[1]
HeLaCervical Carcinoma245.18 ± 17.33[1]
A549Lung Cancer139.4[2]
HepG2Liver Cancer3587.8[2]
HCC70Triple-Negative Breast Cancer0.19[3]
BT-20Triple-Negative Breast Cancer0.23[3]
MDA-MB-468Triple-Negative Breast Cancer0.48[3]
MDA-MB-231Triple-Negative Breast Cancer16.7[3]
Palmatine SMMC7721Human Hepatoma0.02 ± 0.01 (13-n-Octyl palmatine)[4][5]
MCF-7Breast Cancer5.126 µg/mL[6][7]
T47DBreast Cancer5.805 µg/mL[6][7]
ZR-75-1Breast Cancer5.345 µg/mL[6][7]
Coptisine ACC-201Gastric Cancer1.26 µg/mL (3.93 µM)[8]
NCI-N87Gastric Cancer2.11 µg/mL (6.58 µM)[8]
HT-29Colon Cancer0.49 µg/mL[9]
LoVoColon Cancer0.87 µg/mL[9]
L1210Murine Leukemia0.87 µg/mL[9]
This compound C8161Metastatic Melanoma47.4 ± 1.6[10]
-Indoleamine 2,3-dioxygenase 1 (IDO1)17.8 (in HEK293-hIDO1 cells)[11]
-Acetylcholinesterase (AChE)0.57[11]
Antimicrobial Activity

These alkaloids possess broad-spectrum antimicrobial properties, demonstrating efficacy against a variety of bacteria and fungi. Their mechanisms include the disruption of bacterial cell division and biofilm formation.

AlkaloidMicroorganismTypeMIC (µg/mL)Reference
Berberine Escherichia coliGram-negative bacteria1024 - 2048
Staphylococcus aureusGram-positive bacteria64 - 256
Mycobacterium abscessusMycobacteria0.25 (as berberine)[12]
Coptisine Candida albicansFungus1000[13]
Pasteurella multocidaGram-negative bacteria125[14]
This compound Propionibacterium acnesGram-positive bacteria100 - 500 (as crude extract)
Various Streptococcus pneumoniaeGram-positive bacteria- (Coptis rhizome extract MIC: 1.5 mg/mL)[15]
Streptococcus sobrinusGram-positive bacteria128 (B. vulgaris stem extract)[16]
Streptococcus sanguinisGram-positive bacteria85.33 (B. vulgaris fruit extract)[16]
Streptococcus mutansGram-positive bacteria128 (B. vulgaris fruit extract)[16]
Lactobacillus rhamnosusGram-positive bacteria128 (B. vulgaris stem extract)[16]
Anti-inflammatory Activity

Protoberberine alkaloids can mitigate inflammatory responses by modulating key signaling pathways such as NF-κB and by reducing the production of pro-inflammatory cytokines.

AlkaloidAssay/TargetCell LineIC50Reference
Palmatine NO• radical scavenging-10.70 ± 1.48 µg/mL[17]
α-amylase inhibition-35.65 ± 0.12 µg/mL[17]
β-glucosidase inhibition-31.53 ± 2.12 µg/mL[17]
iNOS induction (by LPS)BV2 microglia3.65 µM
TNF-α expression (by LPS)BV2 microglia-
IL-1β expression (by LPS)BV2 microglia-

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the pharmacological properties of protoberberine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway Analysis: Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, making it invaluable for studying the modulation of signaling pathways.[9][21][22][23]

Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is then detected using a chemiluminescent or fluorescent substrate.

Protocol for AMPK Pathway Analysis: [17][19][24][25]

  • Sample Preparation: Treat cells with the protoberberine alkaloid for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AMPK and phosphorylated AMPK (p-AMPK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of p-AMPK to total AMPK to determine the extent of pathway activation.

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammation.[5][7][18][20][26][27][28]

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. Upon activation, NF-κB translocates to the nucleus and binds to these response elements, driving the expression of luciferase. The amount of luciferase produced, which is proportional to NF-κB activity, is quantified by measuring the light emitted upon the addition of a luciferase substrate.

Protocol:

  • Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 24- or 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of the protoberberine alkaloid for a specified duration (e.g., 1-2 hours).

  • Inflammatory Stimulus: Induce NF-κB activation by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for an appropriate time (e.g., 6-12 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to an opaque microplate. Use a dual-luciferase reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the stimulated control (inflammatory agent alone) to determine the inhibitory effect of the protoberberine alkaloid.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological properties of protoberberine alkaloids.

Signaling Pathways

dot digraph "Berberine_AMPK_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Berberine's Metabolic Regulation via AMPK Activation", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Berberine [label="Berberine", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4", fontcolor="#202124"]; AMP_ATP_Ratio [label="↑ AMP/ATP Ratio", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Oxidation [label="↑ Fatty Acid Oxidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="↑ Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Berberine -> Mitochondria [arrowhead=tee, color="#EA4335", label="Inhibits"]; Mitochondria -> AMP_ATP_Ratio [arrowhead=vee, color="#34A853", label="Leads to"]; AMP_ATP_Ratio -> AMPK [arrowhead=vee, color="#34A853", label="Activates"]; AMPK -> ACC [arrowhead=tee, color="#EA4335", label="Inhibits"]; ACC -> Fatty_Acid_Oxidation [style=dashed, arrowhead=none, color="#5F6368"]; AMPK -> GLUT4 [arrowhead=vee, color="#34A853", label="Promotes"]; GLUT4 -> Glucose_Uptake [arrowhead=vee, color="#34A853"]; AMPK -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"]; mTOR -> Autophagy [style=dashed, arrowhead=none, color="#5F6368"]; }

Berberine's activation of the AMPK signaling pathway.

dot digraph "Protoberberine_PI3K_Akt_mTOR_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Protoberberine Alkaloid Inhibition of PI3K/Akt/mTOR Pathway", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoberberine [label="Protoberberine\nAlkaloids", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Growth_Factor -> RTK [arrowhead=vee, color="#34A853"]; RTK -> PI3K [arrowhead=vee, color="#34A853", label="Activates"]; PI3K -> PIP3 [arrowhead=vee, color="#34A853", label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [arrowhead=vee, color="#34A853", label="Activates"]; Akt -> mTOR [arrowhead=vee, color="#34A853", label="Activates"]; mTOR -> Cell_Growth [arrowhead=vee, color="#34A853", label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335", label="Inhibits"]; Protoberberine -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> Akt [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibit"]; }

Inhibition of the PI3K/Akt/mTOR pathway by protoberberine alkaloids.
Experimental Workflows

dot digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for In Vitro Anticancer Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nPanel Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Primary Screening:\nMTT Assay for Cytotoxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50 Values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent & Selective Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Secondary Screening:\nApoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\nWestern Blot for Signaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Cell_Culture [arrowhead=vee, color="#5F6368"]; Cell_Culture -> MTT_Assay [arrowhead=vee, color="#5F6368"]; MTT_Assay -> IC50 [arrowhead=vee, color="#5F6368"]; IC50 -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Apoptosis_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Cell_Cycle_Assay [arrowhead=vee, color="#5F6368"]; Apoptosis_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Cell_Cycle_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }

A generalized workflow for screening protoberberine alkaloids for anticancer activity.

dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for Antimicrobial Activity Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Microbe_Culture [label="Microbial Strain\nPanel Culture\n(Bacteria & Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broth_Dilution [label="Primary Screening:\nBroth Microdilution Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit Selection\n(Potent Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MBC_Assay [label="Secondary Screening:\nDetermine Minimum Bactericidal/\nFungicidal Concentration (MBC/MFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biofilm_Assay [label="Biofilm Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\n(e.g., Cell Membrane Integrity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Microbe_Culture [arrowhead=vee, color="#5F6368"]; Microbe_Culture -> Broth_Dilution [arrowhead=vee, color="#5F6368"]; Broth_Dilution -> MIC [arrowhead=vee, color="#5F6368"]; MIC -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> MBC_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Biofilm_Assay [arrowhead=vee, color="#5F6368"]; MBC_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Biofilm_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"]; Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }

A generalized workflow for screening protoberberine alkaloids for antimicrobial activity.

Conclusion

Protoberberine alkaloids represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of quantitative in vitro and in vivo data, underscore their promise in the development of new drugs for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The detailed experimental protocols and visual representations of their mechanisms of action provided in this guide are intended to facilitate further research and accelerate the translation of these promising natural products from the laboratory to clinical applications. Continued investigation into their structure-activity relationships and the development of novel derivatives will be crucial in optimizing their therapeutic efficacy and safety profiles.

References

Investigating the Neuroprotective Effects of Jatrorrhizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of jatrorrhizine, a protoberberine alkaloid with significant therapeutic potential. The document synthesizes current research findings, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate its neuroprotective properties.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects primarily through potent antioxidant and anti-apoptotic activities.[1] It has been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegenerative diseases, including those mimicking Alzheimer's disease.[2][3]

Antioxidant Effects

Oxidative stress is a key contributor to neuronal cell death in neurodegenerative disorders.[4] this compound effectively counters oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2][5] Concurrently, it enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2][3]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. This compound demonstrates significant anti-apoptotic properties by modulating the expression of key regulatory proteins. It has been observed to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby preventing the mitochondrial pathway of apoptosis.[2] Furthermore, this compound inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineNeurotoxic AgentThis compound ConcentrationObserved EffectsReference(s)
Primary Rat Cortical NeuronsHydrogen Peroxide (50µM)5-20µMMarked inhibition of neurotoxicity; attenuated the reduction in Bcl-2/Bax ratio and caspase-3 activation.[2][6]
PC12 CellsHydrogen Peroxide (200µM)0.01-10.0µMMarkedly elevated cell viability and activities of SOD and HO-1; prevented LDH release and MDA production; attenuated the decrease in mitochondrial membrane potential and scavenged ROS; attenuated caspase-3 activation.[1]
SH-SY5Y CellsAmyloid-beta 25-35Not SpecifiedImproved cell proliferation; inhibited apoptosis, inflammation, and oxidative stress.[7]
HT22 CellsOkadaic AcidNot SpecifiedIncreased cell viability; enhanced SOD and GSH status; maintained mitochondrial membrane potential; reduced LDH release, MDA levels, and ROS.[5]
N9 MicrogliaHydrogen Peroxide5µM, 10µMImproved H2O2-induced cytotoxicity; reduced elevated expression of TNF-α, IL-1β, IL-18, p-ERK/ERK, p-p38/p38, p-JNK/JNK, p-p65/p65, NLRP3, and HMGB1.[8]

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelTreatmentThis compound DosageObserved EffectsReference(s)
APP/PS1 Transgenic MiceIntraperitoneal injection5 mg/kg or 10 mg/kg/dayReduced levels of Aβ plaques in the cortex and hippocampus; alleviated learning and memory deficits.[5][9]

Table 3: Biochemical and Pharmacological Activities of this compound

TargetIC50 ValueExperimental SystemReference(s)
Monoamine Oxidase A (MAO-A)4 µMNot Specified[4]

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective effects are mediated through the modulation of specific intracellular signaling pathways.

MAPK/NF-κB/NLRP3 Signaling Pathway

In microglia, this compound has been shown to inhibit the MAPK/NF-κB/NLRP3 signaling pathway, which plays a crucial role in neuroinflammation.[8][10] By suppressing this pathway, this compound reduces the production of pro-inflammatory cytokines and mitigates the inflammatory response that contributes to neuronal damage.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2O2 Hydrogen Peroxide (H₂O₂) TLR4 TLR4 H2O2->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Activates NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-18) NLRP3->Pro_inflammatory_Cytokines Promotes Release This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->NLRP3 Inhibits G cluster_regulation Cellular Regulation This compound This compound miR223 miR-223-3p This compound->miR223 Upregulates HDAC4 HDAC4 miR223->HDAC4 Inhibits Neuroprotection Neuroprotection (Inhibition of Apoptosis & Oxidative Stress) miR223->Neuroprotection Promotes HDAC4->Neuroprotection Promotes Neurodegeneration (Inhibited by this compound Pathway) G cluster_workflow Experimental Workflow Start Seed Neuronal Cells (e.g., PC12, Primary Rat Cortical Neurons) Pretreatment Pre-treat with this compound (e.g., 0.01-20µM for 24h) Start->Pretreatment Induction Induce Oxidative Stress (e.g., 50-200µM H₂O₂ for 12-24h) Pretreatment->Induction Analysis Assess Neuroprotection Induction->Analysis Viability Cell Viability Assays (MTT, LDH) Analysis->Viability OxidativeStress Oxidative Stress Markers (ROS, MDA, SOD, GSH-Px) Analysis->OxidativeStress Apoptosis Apoptosis Markers (Bcl-2/Bax, Caspase-3) Analysis->Apoptosis G cluster_workflow Experimental Workflow Start APP/PS1 Transgenic Mice Treatment Administer this compound (e.g., 5 or 10 mg/kg/day, i.p.) Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Histology Histological Analysis Behavioral->Histology Plaque Immunohistochemistry for Aβ Plaques (in Cortex and Hippocampus) Histology->Plaque

References

A Preliminary Investigation into the Anti-inflammatory Properties of Jatrorrhizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of jatrorrhizine, a naturally occurring isoquinoline alkaloid. This compound has demonstrated significant potential as an anti-inflammatory agent by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This document consolidates quantitative data from various studies, details common experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative view of its efficacy across different experimental setups.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell LineInflammatory StimulusMediator/TargetConcentration of this compoundObserved EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production100 µg/mL>60% inhibition[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS Protein Expression100 µg/mL~45% inhibition[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)COX-2 Protein Expression100 µg/mL~29% inhibition[1][2]
N9 MicrogliaHydrogen Peroxide (H₂O₂)TNF-α, IL-1β, IL-185 and 10 µmol/LReduced expression[3]
N9 MicrogliaHydrogen Peroxide (H₂O₂)p-ERK, p-p38, p-JNK, p-p655 and 10 µmol/LReduced phosphorylation[3]
N9 MicrogliaHydrogen Peroxide (H₂O₂)NLRP3, HMGB15 and 10 µmol/LReduced expression[3]
MH7A SynoviocytesTumor Necrosis Factor-α (TNF-α)IL-1β, IL-6, IL-8Not specifiedDecreased production[4]
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelDisease InductionDosage of this compoundKey FindingsReference
C57BL/6 Mice3% Dextran Sulfate Sodium (DSS)40, 80, 160 mg/kg (oral)Alleviated colitis symptoms, reduced colon shortening, suppressed serum IL-1β and colon TNF-α levels.[5]
C57BL/6 Mice3% Dextran Sulfate Sodium (DSS)80, 160 mg/kg (oral)Significantly suppressed the expression of TLR4, MyD88, p-p65, and COX-2 in colon tissue.[5]
Collagen-Induced Arthritis (CIA) RatsCollagen InjectionNot specifiedAttenuated disease severity, inhibited local levels of TNF-α and IL-1β, and suppressed joint destruction.[4]
Helicobacter pylori-infected RatsH. pylori inoculationNot specifiedSuppressed inflammation and H. pylori colonization, inhibited activation of NLRP3 inflammasomes and NF-κB signaling.[6]

Core Signaling Pathways and Mechanisms

This compound exerts its anti-inflammatory effects primarily by inhibiting the Toll-like Receptor 4 (TLR4)/MyD88/NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response triggered by stimuli like LPS. By downregulating these cascades, this compound effectively reduces the transcription and release of numerous pro-inflammatory cytokines and enzymes.

Jatrorrhizine_NFkB_Pathway Jat This compound TLR4 TLR4 Jat->TLR4 inhibits expression MyD88 MyD88 Jat->MyD88 inhibits expression NFkB_Ac NF-κB (p65/p50) (Active) Jat->NFkB_Ac inhibits phosphorylation of p65 LPS LPS LPS->TLR4 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkBa p-IκBα IKK->IkBa phosphorylates IkBa->NFkB_Ac releases NFkB_In NF-κB (p65/p50) (Inactive) NFkB_In->IkBa bound to Nucleus Nucleus NFkB_Ac->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Cytokines Transcription

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vivo DSS-Induced Colitis Model

A widely used model to study ulcerative colitis and evaluate therapeutic agents.

  • Animal Model : Male C57BL/6 mice (8 weeks old) are used.[5]

  • Acclimatization : Animals are housed under SPF conditions for 7 days with access to standard food and water.[5]

  • Induction of Colitis : Acute colitis is induced by administering 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for a period of 7-10 days.[5]

  • Treatment Groups :

    • Control Group: Receive regular drinking water.

    • DSS Model Group: Receive 3% DSS solution.

    • This compound Groups: Receive 3% DSS solution and are orally administered with this compound at various dosages (e.g., 40, 80, 160 mg/kg) daily.[5]

    • Positive Control Group: Receive 3% DSS solution and a standard drug like 5-ASA (mesalazine).[5]

  • Monitoring and Analysis :

    • Daily monitoring of body weight, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

    • At the end of the experiment, colon length and spleen weight are measured.

    • Colon tissue is collected for histopathological analysis (H&E staining), Western blotting, and ELISA.[5][7]

    • Serum is collected for cytokine analysis (ELISA).[5]

In Vitro LPS-Stimulated Macrophage Assay

This assay is fundamental for screening compounds for anti-inflammatory activity by measuring their effect on inflammatory mediator production.

Experimental_Workflow start 1. Cell Culture RAW 264.7 macrophages are seeded in plates and incubated overnight. pretreatment 2. Pre-treatment Cells are pre-treated with various concentrations of this compound for 1-2 hours. start->pretreatment stimulation 3. Inflammatory Stimulation Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. pretreatment->stimulation collection 4. Sample Collection Supernatant is collected for NO and cytokine analysis. Cell lysates are prepared for protein/RNA analysis. stimulation->collection analysis 5. Downstream Analysis collection->analysis no_assay Griess Assay (Nitric Oxide) analysis->no_assay elisa ELISA (TNF-α, IL-6, IL-1β) analysis->elisa wb Western Blot (iNOS, COX-2, p-p65) analysis->wb

Caption: General workflow for in vitro anti-inflammatory screening.

Western Blotting Analysis

Used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.

  • Protein Extraction : Colon tissues or cell pellets are homogenized in RIPA buffer containing protease and phosphatase inhibitors.[5][7]

  • Protein Quantification : The total protein concentration of the supernatant is determined using a BCA protein assay kit.[5][7]

  • SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are loaded onto an 8–10% sodium dodecyl sulfate-polyacrylamide gel for electrophoresis to separate proteins by size.[5][7]

  • Protein Transfer : Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.[5][7]

  • Blocking : The membrane is blocked for 1-2 hours at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., TLR4, MyD88, p-p65, COX-2, GAPDH) at appropriate dilutions.[7]

  • Secondary Antibody Incubation : After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[7]

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified using densitometry software.[1][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used for the quantitative determination of inflammatory cytokines in biological samples like serum or cell culture supernatants.

  • Sample Preparation : Serum samples or cell culture supernatants are collected and centrifuged to remove debris.

  • Assay Procedure : Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.[3][5]

  • Principle : A capture antibody specific for the cytokine of interest is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and the cytokine present binds to the antibody. A biotin-conjugated detection antibody is then added, followed by an enzyme-linked avidin. A substrate solution is added to produce a color change.

  • Quantification : The intensity of the color is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparing the optical density to a standard curve.

Conclusion and Future Directions

The evidence strongly suggests that this compound is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a solid mechanistic foundation for its observed effects in both cellular and animal models of inflammatory diseases.[8] The quantitative data demonstrates potent inhibition of key inflammatory mediators.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Pharmacokinetics and Bioavailability : Addressing the typically low bioavailability of natural alkaloids to improve therapeutic efficacy.[8]

  • Safety and Toxicology : Comprehensive long-term toxicity studies are necessary to establish a robust safety profile.[8]

  • Clinical Trials : Well-designed clinical trials are required to validate the preclinical findings in human inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and neuroinflammation.[3][4][5]

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and screening this compound derivatives could lead to the discovery of novel compounds with enhanced potency and improved pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of jatrorrhizine using High-Performance Liquid Chromatography (HPLC). This compound is a protoberberine alkaloid found in several medicinal plants and possesses a wide range of pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of this compound. The method involves separating this compound from other components in a sample matrix on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector at a wavelength where this compound exhibits maximum absorbance, typically around 345 nm. For more sensitive and selective analysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) can be employed.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound by HPLC is outlined below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Herbal Material, Plasma) Extraction Extraction (for solid samples) SampleCollection->Extraction Purification Purification/Cleanup (e.g., SPE, Protein Precipitation) Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification

Caption: General workflow for this compound quantification by HPLC.

Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Phosphoric acid or formic acid

  • This compound reference standard

Protocols for this compound Quantification

Protocol 1: Quantification of this compound in Herbal Material (Phellodendri Amurensis Cortex)

This protocol is adapted for the simultaneous determination of this compound, palmatine, and berberine in Phellodendri Amurensis Cortex.[1]

1. Sample Preparation: a. Accurately weigh a quantity of the powdered herbal material. b. Extract the alkaloids using an appropriate solvent (e.g., methanol) with methods such as ultrasonication or reflux extraction. c. Filter the extract and dilute to a known volume with the solvent. d. Filter an aliquot of the diluted extract through a 0.45 µm syringe filter before HPLC injection.

2. HPLC Conditions: a. Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).[1] b. Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid in a gradient elution mode.[1] c. Flow Rate: 1.0 mL/min.[1] d. Column Temperature: 25 °C.[1] e. Detection Wavelength: 345 nm.[1] f. Injection Volume: 10-20 µL.

3. Calibration Curve: a. Prepare a stock solution of this compound reference standard in methanol. b. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

4. Quantification: a. Inject the prepared sample solution into the HPLC system. b. Identify the this compound peak based on the retention time of the standard. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound in Rat Plasma

This protocol describes a sensitive method for the determination of this compound in rat plasma, often used in pharmacokinetic studies.[2]

1. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., metronidazole).[2] b. Add 300 µL of a precipitation agent (e.g., acetonitrile-methanol, 1:2, v/v) to precipitate plasma proteins.[2] c. Vortex the mixture for 1-2 minutes. d. Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a known volume of the mobile phase. g. Inject an aliquot into the HPLC system.

2. HPLC-MS/MS Conditions: a. Column: C18 column (e.g., 150 × 4.6 mm, 5 µm).[2] b. Mobile Phase: Isocratic elution with water (containing 0.3% formic acid) and acetonitrile (30:70, v/v).[2] c. Flow Rate: 0.8 - 1.0 mL/min. d. Ionization Mode: Electrospray Ionization (ESI) in positive mode. e. Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 338→322 for this compound.[2]

3. Calibration and Quantification: a. Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound and a fixed concentration of the IS. b. Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of this compound. d. Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation: Summary of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters from various studies for easy comparison.

Table 1: Comparison of HPLC Chromatographic Conditions for this compound Quantification

ParameterMethod 1 (Herbal Extract)[1]Method 2 (Herbal Extract)[3]Method 3 (Compound Lotion)[4]Method 4 (Rat Plasma)[2]
Column Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm)ODS reverse phase columnAgilent Extend C18 (4.6 mm × 150 mm, 5 μm)C18 column (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient)Phosphoric acid-acetonitrile systemWater-acetonitrile (45:55) with 0.34 g KH2PO4 and 0.17 g SDS per 100 mLWater (0.3% formic acid)-acetonitrile (30:70) (isocratic)
Flow Rate 1.0 mL/minNot Specified1.0 mL/minNot Specified
Detection UV at 345 nmUV at 346 nmUV detectionMS/MS (MRM: m/z 338→322)
Column Temperature 25 °CNot SpecifiedNot SpecifiedNot Specified

Table 2: Summary of Method Validation Parameters

ParameterMethod 1 (Herbal Extract)[1]Method 4 (Rat Plasma)[2]
Linearity Range Not Specifiedy = 0.028x - 0.0026 (r² = 0.9833)
Recovery 98.94%Not Specified
Precision (RSD%) Not SpecifiedNot Specified
Accuracy Not SpecifiedNot Specified
LOD/LOQ Not SpecifiedNot Specified (LLOQ for a similar alkaloid was 0.5 ng/mL)[5]

Method Validation

For regulatory purposes and to ensure reliable results, the developed HPLC method for this compound quantification should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The presented HPLC methods provide a robust framework for the accurate and precise quantification of this compound in various matrices. The choice of the specific method will depend on the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control of herbal materials, a simple RP-HPLC-UV method is often sufficient. For bioanalytical applications such as pharmacokinetic studies, a more sensitive and selective LC-MS/MS method is recommended. Proper method validation is essential to ensure the reliability and reproducibility of the obtained results.

References

Application Notes & Protocols: Total Synthesis Strategies for Jatrorrhizine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jatrorrhizine is a naturally occurring protoberberine isoquinoline alkaloid found in various medicinal plants such as Coptis chinensis and Berberis species.[1][2][3] It exhibits a wide range of pharmacological properties, including anti-diabetic, antimicrobial, anticancer, and anti-inflammatory activities.[2][4] Due to its complex structure and limited availability from natural sources, chemical total synthesis has become a critical method for obtaining this compound for further research and drug development.[1][5] An efficient synthesis strategy also provides a pathway to generate novel derivatives, enabling structure-activity relationship (SAR) studies and the development of compounds with improved bioavailability and therapeutic potential.[1]

This document outlines a highly efficient, unified total synthesis strategy for this compound and provides a general protocol for the synthesis of its derivatives.

Total Synthesis of this compound via a Unified Strategy

A concise and highly efficient total synthesis for this compound has been developed, allowing for the production of the natural product in just four steps.[6] This strategy employs a key intramolecular Friedel-Crafts reaction to construct the core isoquinolinium scaffold.[6] The same unified approach has been successfully applied to synthesize related alkaloids like berberine and coptisine, highlighting its versatility.[6]

G cluster_0 cluster_1 cluster_2 cluster_3 A Phenethylamine + 2,2-Dimethoxyacetaldehyde B Tetrahydroisoquinoline Intermediate A->B  1. Pictet-Spengler      Reaction C Tertiary Amine Intermediate B->C  2. Reductive Amination with      2,3-Dimethoxybenzaldehyde D Cyclized Intermediate C->D  3. Friedel-Crafts      Cyclization E This compound D->E  4. Oxidation

Caption: A four-step total synthesis workflow for this compound.

Quantitative Data Summary

The unified synthesis strategy provides rapid access to several key isoquinolinium alkaloids. The overall yields for each are summarized below.

AlkaloidNumber of StepsOverall Yield (%)Citation(s)
This compound 420[1][5][6]
Coptisine439[6]
Berberine453[6]
Experimental Protocols: Total Synthesis of this compound

The following protocols are based on the unified strategy for the synthesis of this compound.[1][5][6]

1. Step 1: Pictet-Spengler Reaction to form Tetrahydroisoquinoline

  • Objective: To synthesize the core tetrahydroisoquinoline scaffold.

  • Methodology:

    • Dissolve phenethylamine in an appropriate solvent.

    • Add 2,2-dimethoxyacetaldehyde to the solution.

    • The reaction proceeds via the Pictet-Spengler condensation mechanism.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting crude tetrahydroisoquinoline intermediate using column chromatography.

2. Step 2: Reductive Amination

  • Objective: To introduce the substituted benzyl group and form the tertiary amine precursor.

  • Methodology:

    • Dissolve the tetrahydroisoquinoline intermediate from Step 1 in a suitable solvent.

    • Add 2,3-dimethoxybenzaldehyde to the solution.

    • Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) to facilitate the reductive amination.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Perform an aqueous workup to extract the product.

    • Purify the resulting tertiary amine by column chromatography.

3. Step 3: Intramolecular Friedel-Crafts Cyclization

  • Objective: To construct the tetracyclic core of the protoberberine skeleton.

  • Methodology:

    • Dissolve the tertiary amine from Step 2 in a non-polar solvent.

    • Add a strong acid catalyst, such as triflic acid, to promote the intramolecular Friedel-Crafts alkoxyalkylation.[6]

    • The reaction cyclizes to form the core structure of the natural product.

    • Monitor the reaction for completion.

    • Carefully quench the reaction and neutralize the acid.

    • Extract the cyclized product and purify as necessary.

4. Step 4: Oxidation to this compound

  • Objective: To aromatize the final ring and yield the isoquinolinium salt, this compound.

  • Methodology:

    • Dissolve the cyclized intermediate from Step 3 in a suitable solvent.

    • Add an oxidizing agent, such as iodine, to the solution.[6]

    • Heat the reaction mixture to drive the oxidation and aromatization.

    • The final product, isomerically pure this compound, will precipitate or can be isolated upon cooling.[1]

    • Filter the solid product and wash with a cold solvent to yield pure this compound. The final yield for this step in the synthesis of this compound is 41%.[6]

Synthesis Strategies for this compound Derivatives

The development of this compound derivatives is crucial for investigating their therapeutic potential and overcoming limitations such as poor bioavailability.[1] Semisynthetic methods often start with natural alkaloids, modifying specific functional groups to create novel compounds. A common strategy involves modification at the 9-position of the alkaloid core.[7]

G A This compound or Related Protoberberine Alkaloid B Hydroxylated Intermediate (e.g., Berberrubine) A->B  1. Demethylation      (Heat under vacuum) C 9-O-Substituted Derivatives (Esters, Ethers, etc.) B->C  2. Alkylation / Acylation      (e.g., R-Br, R-COCl in       presence of a base)

Caption: General workflow for the semisynthesis of this compound derivatives.

Experimental Protocol: General Semisynthesis of 9-Substituted Derivatives

The following is a generalized protocol for creating derivatives of protoberberine alkaloids like this compound, based on methods used for berberine and palmatine.[7]

1. Step 1: Demethylation

  • Objective: To create a free hydroxyl group for further functionalization.

  • Methodology:

    • Place the starting alkaloid (e.g., berberine, as a proxy for a related structure) in a reaction vessel.

    • Heat the material under reduced pressure (e.g., 195 °C at 30–40 mmHg) for a specified time (e.g., 1 hour).[7]

    • This process removes a methyl group, typically at the 9-position, to yield a hydroxylated intermediate (e.g., berberrubine from berberine).

    • Monitor the reaction to ensure complete conversion.

2. Step 2: Alkylation or Acylation

  • Objective: To add a new functional group (ether, ester, etc.) at the hydroxylated position.

  • Methodology:

    • Dissolve the hydroxylated intermediate from Step 1 in an anhydrous solvent such as acetonitrile.

    • Add a base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl group.

    • Add the desired alkylating or acylating agent (e.g., a substituted alkyl bromide or p-toluenesulfonate) to the mixture.[7]

    • Stir the reaction, possibly with heating, until the starting material is consumed (monitor by TLC).

    • Upon completion, filter out the base and evaporate the solvent.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain the final derivative.

References

Application of Jatrorrhizine in Diabetes Animal Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine (JAT), a protoberberine isoquinoline alkaloid found in medicinal plants like Coptis chinensis (Huanglian), has demonstrated significant potential as a therapeutic agent for diabetes mellitus.[1][2] Preclinical studies in various animal models have highlighted its multi-target pharmacological effects, including hypoglycemic, insulin-sensitizing, hypolipidemic, and vasoprotective properties.[1][3] this compound modulates several key signaling pathways involved in glucose metabolism and vascular health, making it a promising candidate for further drug development.[1] Its mechanisms of action include promoting insulin secretion, enhancing glucose uptake and utilization, inhibiting hepatic gluconeogenesis, and ameliorating endothelial dysfunction associated with diabetes.[1][4]

These application notes provide a summary of quantitative data from relevant animal studies, detailed protocols for key experimental procedures, and visual diagrams of the primary signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Diabetic Animal Models

The following tables summarize the quantitative outcomes of this compound administration in various chemically-induced and diet-induced diabetic animal models.

Table 1: this compound in Chemically-Induced Diabetes Models

Animal ModelInduction MethodThis compound DosageTreatment DurationKey Quantitative Findings
Alloxan-induced diabetic miceAlloxan monohydrate injection50 mg/kg & 100 mg/kg (oral)Not specifiedSignificantly decreased blood glucose levels in a dose- and time-dependent manner.[4]
STZ-induced diabetic ratsHigh-Fat Diet + Streptozotocin (STZ)50 mg/kg (low dose) & 100 mg/kg (high dose) (oral)8 weeksHigh dose significantly increased body weight, reduced blood glucose, and decreased serum insulin levels compared to the model control group.
STZ-induced diabetic ratsHigh-Fat Diet + STZ (120 mg/kg, i.p.)1 µM (ex vivo treatment of aortic segments)24 hoursReversed the impaired endothelium-dependent relaxations in aortic rings from diabetic mice.[3]

Table 2: this compound in Diet-Induced Obesity (DIO) and Diabetes Models

Animal ModelInduction MethodThis compound DosageTreatment DurationKey Quantitative Findings
Diet-Induced Obese (DIO) MiceHigh-Fat Diet (45% kcal) for 15 weeks50 mg/kg/day (oral)Last 5 weeks of dietNormalized glucose tolerance and insulin sensitivity; significantly reduced fasting blood glucose (>11 mM in diabetic mice).[3]
Hyperlipidemic Golden HamstersHigh-Fat, High-Cholesterol (HFHC) Diet46.7 mg/kg/dayNot specifiedProduced a significant reduction in cellular lipid accumulation.[1]
C57BL/6 MiceHigh-Fat, High-Cholesterol (HFHC) DietNot specifiedNot specifiedDecreased body weights and increased HDL-C levels.[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating complex intracellular signaling cascades. The following diagrams illustrate two of the most critical pathways involved in its anti-diabetic action.

G cluster_0 This compound's Hypoglycemic & Insulin Sensitizing Effects cluster_1 Insulin Signaling Pathway cluster_2 Hepatic Gluconeogenesis cluster_3 Cellular Outcomes JAT This compound IRS2 IRS2 JAT->IRS2 Upregulates Gluco Inhibition of Hepatic Gluconeogenesis JAT->Gluco PI3K PI3KR1 (PI3K) IRS2->PI3K Activates AKT Akt (PKB) Phosphorylation PI3K->AKT Activates GLUT GLUT4/1/2 Translocation AKT->GLUT Promotes Resistance Reduced Insulin Resistance AKT->Resistance Uptake Increased Glucose Uptake & Utilization GLUT->Uptake

This compound's modulation of insulin signaling and gluconeogenesis.

G cluster_0 This compound's Vasoprotective Effects in Diabetes cluster_1 Akt/AMPK/eNOS Pathway cluster_2 Inflammatory Mediators cluster_3 Vascular Outcomes JAT This compound Akt Akt Phosphorylation JAT->Akt Upregulates AMPK AMPK Phosphorylation JAT->AMPK Upregulates Inflam IL-1β & TNF-α JAT->Inflam Reduces Endo Restored Endothelial Function JAT->Endo Promotes eNOS eNOS Activation Akt->eNOS Activates AMPK->eNOS Activates NO Nitric Oxide (NO) Bioavailability eNOS->NO Increases Vaso Improved Vasodilation NO->Vaso Inflam->Endo Inhibits

This compound's role in the Akt/AMPK/eNOS vascular signaling pathway.

Experimental Protocols

The following are generalized protocols for inducing diabetes in rat models and assessing glucose tolerance, based on methodologies cited in the literature.

Protocol 1: Induction of Type 1 Diabetes (T1D) in Rats using Streptozotocin (STZ)

  • Objective: To induce insulin-dependent diabetes via selective destruction of pancreatic β-cells.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (8-10 weeks old).[5]

    • Streptozotocin (STZ).

    • 50 mM Sodium Citrate Buffer (pH 4.5).[5]

    • 10% Sucrose water solution.[5]

    • Glucometer and test strips.

  • Procedure:

    • Acclimation: House animals in standard conditions for at least one week prior to the experiment.

    • Fasting: Fast rats for 4-8 hours before STZ injection. Ensure free access to water.[2][5]

    • STZ Preparation: Immediately before use, dissolve STZ powder in ice-cold 50 mM sodium citrate buffer (pH 4.5) to a final concentration of 10-20 mg/mL. Protect the solution from light.[2][5] STZ solution degrades quickly and should be used within 15-20 minutes.[2]

    • Injection: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 42-65 mg/kg body weight.[5][6] The optimal dose can be strain-dependent.[6][7] Inject a control group with an equal volume of citrate buffer.

    • Hypoglycemia Prevention: Immediately after injection, replace drinking water with a 10% sucrose solution for the next 48 hours to prevent potentially fatal hypoglycemia.[5][6]

    • Diabetes Confirmation: After 48-72 hours, measure fasting blood glucose from a tail vein sample. Animals with a fasting blood glucose level ≥ 15 mM (or >250 mg/dL) are considered diabetic and can be used for the study.[8]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the body's ability to clear a glucose load from the blood, a measure of insulin sensitivity and glucose metabolism.

  • Materials:

    • Fasted experimental animals.

    • D-Glucose solution (e.g., 20% glucose in sterile water).[9]

    • Oral gavage needles.

    • Glucometer and test strips.

    • Timer.

  • Procedure:

    • Fasting: Fast animals overnight (16-18 hours for mice, 8-12 hours for rats) but allow free access to water.[9][10]

    • Baseline Glucose: Weigh the animal and record its weight. Obtain a baseline blood sample (Time 0) from the tail vein and measure the fasting blood glucose level.[9]

    • Glucose Administration: Immediately after the baseline sample, administer a glucose solution via oral gavage. A standard dose is 2 g/kg body weight.[9] Note the exact time of administration.

    • Blood Sampling: Collect subsequent blood samples from the tail vein at specific time points, typically 15, 30, 60, and 120 minutes after the glucose gavage.[9]

    • Data Analysis: Plot the blood glucose concentration (mg/dL or mmol/L) against time (minutes). The Area Under the Curve (AUC) can be calculated to provide a quantitative measure of glucose intolerance. A lower AUC in a treatment group compared to a diabetic control group indicates improved glucose tolerance.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the anti-diabetic effects of this compound in an animal model.

G cluster_0 Phase 1: Model Induction & Grouping cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A Animal Acclimation (1-2 weeks) B Induction of Diabetes (e.g., STZ injection or High-Fat Diet) A->B C Confirmation of Diabetic State (Fasting Blood Glucose > 250 mg/dL) B->C D Randomization into Groups (Control, Diabetic, JAT Low, JAT High) C->D E Daily Administration (Vehicle or this compound via oral gavage) D->E F Monitor Body Weight & General Health (Weekly) E->F G Metabolic Tests (OGTT, Insulin Tolerance Test) F->G H Terminal Blood & Tissue Collection G->H K Statistical Analysis & Visualization G->K I Biochemical Analysis (Lipid Profile, Inflammatory Markers) H->I J Molecular Analysis (Western Blot/PCR) (e.g., Akt, AMPK, eNOS expression) H->J I->K J->K L Conclusion on Efficacy & Mechanism K->L

References

Jatrorrhizine as a Monoamine Oxidase A Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine, a protoberberine alkaloid found in various medicinal plants such as Coptis chinensis, has emerged as a promising natural compound with a range of pharmacological activities. Of particular interest is its potent and selective inhibitory effect on monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine. Its inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[2] These application notes provide a comprehensive overview of this compound as a MAO-A inhibitor, including its inhibitory profile, detailed experimental protocols for its characterization, and insights into the associated signaling pathways.

Data Presentation

The inhibitory activity of this compound against monoamine oxidase has been quantified in several studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Inhibitory Activity of this compound against MAO-A and MAO-B

CompoundEnzyme SourceSubstrateIC50 (µM) for MAO-AIC50 (µM) for MAO-BType of Inhibition (MAO-A)Reference
This compoundRat Brain Mitochondria[14C]5-HT462Non-competitive[3]
This compoundNot SpecifiedNot Specified57.73 ± 5.26Not ReportedNot Reported[4]

Table 2: Comparative Inhibitory Activity of Related Alkaloids

CompoundEnzyme SourceIC50 (µM) for MAO-AIC50 (µM) for MAO-BType of Inhibition (MAO-A)Reference
BerberineRat Brain Mitochondria126>200Competitive[3]
PalmatineRat Brain Mitochondria>200>200No Inhibition[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a MAO-A inhibitor.

Protocol 1: Preparation of Rat Brain Mitochondria

This protocol describes the isolation of mitochondria from rat brain tissue, which serves as a rich source of MAO-A and MAO-B enzymes.

Materials:

  • Whole rat brains

  • Mitochondria Isolation Buffer (MSEGTA-BSA): 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 0.1% (w/v) bovine serum albumin (BSA), pH 7.4

  • 24% Percoll solution in MSEGTA

  • 12% Percoll solution in MSEGTA

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain.

  • Place the brain in ice-cold MSEGTA-BSA buffer.

  • Mince the brain tissue thoroughly with scissors.

  • Homogenize the minced tissue in 10 volumes of ice-cold MSEGTA-BSA buffer using a Dounce homogenizer with 10-15 gentle strokes.

  • Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 13,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.

  • Resuspend the pellet in MSEGTA-BSA buffer and layer it on a discontinuous Percoll gradient (12% on top of 24%).

  • Centrifuge at 31,000 x g for 5 minutes at 4°C. The purified mitochondria will form a band between the 12% and 24% Percoll layers.

  • Carefully aspirate the mitochondrial fraction and wash it with MSEGTA-BSA buffer by centrifuging at 13,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a suitable buffer for the enzyme assay and determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Fluorometric Monoamine Oxidase A Inhibition Assay

This protocol details a fluorometric method for measuring MAO-A activity and its inhibition by this compound using kynuramine as a substrate. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

Materials:

  • Prepared rat brain mitochondria (enzyme source)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • This compound (inhibitor)

  • Clorgyline (selective MAO-A inhibitor control)

  • Deprenyl (selective MAO-B inhibitor control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 310-320 nm, Emission: 380-400 nm)

Procedure:

  • Enzyme Preparation: Dilute the mitochondrial preparation in potassium phosphate buffer to a final protein concentration of approximately 0.05-0.1 mg/mL.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer. The final solvent concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of potassium phosphate buffer

    • 25 µL of this compound solution at various concentrations (or buffer for control wells)

    • 25 µL of the diluted mitochondrial preparation

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 100 µL of pre-warmed kynuramine solution (final concentration of ~50 µM) to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at 37°C (endpoint read).

  • Controls:

    • Negative Control: No enzyme.

    • Positive Control: Enzyme and substrate without inhibitor.

    • Inhibitor Controls: Use clorgyline for MAO-A specific inhibition and deprenyl to assess the contribution of MAO-B.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Determination of Inhibition Type (Lineweaver-Burk Plot)

This protocol is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing the enzyme kinetics at different substrate concentrations in the presence and absence of the inhibitor.

Procedure:

  • Perform the MAO-A assay as described in Protocol 2.

  • Use a range of kynuramine concentrations (e.g., 10, 20, 40, 80, 160 µM).

  • For each substrate concentration, measure the initial reaction velocity (rate of fluorescence increase) in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.

  • Calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, Km increases.

    • Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.[3]

    • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.

    • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are altered.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's activity as a MAO-A inhibitor.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine MAO_A Monoamine Oxidase A (MAO-A) Serotonin_Norepinephrine->MAO_A Degradation Vesicles Synaptic Vesicles Serotonin_Norepinephrine->Vesicles Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Increased Serotonin & Norepinephrine Levels Vesicles->Synaptic_Cleft Release Receptors Postsynaptic Receptors (5-HT, NE) Synaptic_Cleft->Receptors Binding Downstream Downstream Signaling (Antidepressant & Neuroprotective Effects) Receptors->Downstream This compound This compound This compound->MAO_A Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay MAO-A Inhibition Assay cluster_analysis Data Analysis Rat_Brain Rat Brain Tissue Homogenization Homogenization Rat_Brain->Homogenization Centrifugation Differential & Gradient Centrifugation Homogenization->Centrifugation Mitochondria Isolated Mitochondria (MAO-A Source) Centrifugation->Mitochondria Assay_Setup Assay Setup: - Mitochondria - this compound - Buffer Mitochondria->Assay_Setup Preincubation Pre-incubation (37°C) Assay_Setup->Preincubation Add_Substrate Add Substrate (Kynuramine) Preincubation->Add_Substrate Measurement Fluorometric Measurement Add_Substrate->Measurement IC50 IC50 Determination Measurement->IC50 Lineweaver_Burk Lineweaver-Burk Plot (Inhibition Type) Measurement->Lineweaver_Burk Downstream_Signaling This compound This compound MAO_A_Inhibition MAO-A Inhibition This compound->MAO_A_Inhibition Neurotransmitter_Increase ↑ Serotonin ↑ Norepinephrine MAO_A_Inhibition->Neurotransmitter_Increase Neuroprotection Neuroprotective Effects MAO_A_Inhibition->Neuroprotection Antidepressant_Effects Antidepressant-like Effects Neurotransmitter_Increase->Antidepressant_Effects Oxidative_Stress ↓ Oxidative Stress Neuroprotection->Oxidative_Stress Apoptosis ↓ Apoptosis Neuroprotection->Apoptosis Inflammation ↓ Neuroinflammation Neuroprotection->Inflammation

References

Application Notes and Protocols: Utilizing Jatrorrhizine for Studying Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing jatrorrhizine (JAT), a bioactive protoberberine alkaloid, as a pharmacological tool to investigate the mechanisms of endothelial dysfunction and explore potential therapeutic strategies.

Introduction to this compound and Endothelial Dysfunction

Endothelial dysfunction is an early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2] It is characterized by a reduction in the bioavailability of vasodilators, particularly nitric oxide (NO), and an increase in vasoconstrictive substances and reactive oxygen species (ROS).[1] this compound, a major component of the medicinal plant Rhizoma coptidis, has demonstrated significant vasoprotective effects, making it a valuable compound for studying and reversing endothelial impairment.[1][3][4] Studies have shown that this compound can ameliorate endothelial dysfunction associated with diabetes, obesity, and oxidative stress by targeting key signaling pathways.[1][5][6][7]

Mechanism of Action of this compound in Endothelial Cells

This compound exerts its protective effects on the endothelium through a multi-target mechanism. The primary pathways involved include the suppression of endoplasmic reticulum (ER) stress and oxidative stress, and the enhancement of the Akt/eNOS signaling cascade, leading to increased NO production.

  • Suppression of ER and Oxidative Stress: Pathological stimuli like high glucose can induce ER stress and elevate ROS levels, which impair endothelial function.[1][3] this compound has been shown to alleviate ER stress markers (e.g., p-JNK, p-eIF2α, cleaved ATF6) and reduce ROS generation.[1][3]

  • Activation of the Akt/eNOS Pathway: The Akt/eNOS pathway is crucial for the production of NO, a key vasodilator. Endothelial dysfunction is often linked to reduced phosphorylation and activity of eNOS.[1] this compound promotes the phosphorylation of both Akt (at Ser473) and eNOS (at Ser1177), thereby enhancing eNOS activity and restoring NO bioavailability.[1][3][4]

  • Anti-Inflammatory Effects: this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in blood vessels, which are known contributors to endothelial injury.[6][7]

  • PPAR-γ Activation: The protective effect of this compound is also linked to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a role in mediating its anti-inflammatory and antioxidant effects.[5][8]

Jatrorrhizine_Signaling_Pathway This compound's Mechanism in Reversing Endothelial Dysfunction cluster_stimuli Pathological Stimuli cluster_stress Cellular Stress Response cluster_signaling Key Signaling Pathway cluster_outcome Vascular Outcome High_Glucose High Glucose / Hyperglycemia ER_Stress ER Stress (↑ p-JNK, ↑ sXBP1) High_Glucose->ER_Stress This compound This compound Tunicamycin Tunicamycin Tunicamycin->ER_Stress Oxidative_Stress Oxidative Stress (↑ ROS) ER_Stress->Oxidative_Stress Akt Akt (p-Akt Ser473) ER_Stress->Akt Inhibits eNOS eNOS (p-eNOS Ser1177) Oxidative_Stress->eNOS Uncoupling Akt->eNOS Activates NO Nitric Oxide (NO) Bioavailability eNOS->NO Dysfunction Endothelial Dysfunction (Impaired Vasodilation) Function Restored Endothelial Function (Normal Vasodilation) This compound->ER_Stress Inhibits This compound->Oxidative_Stress Inhibits This compound->Akt Promotes

Caption: this compound signaling pathway in endothelial cells.

Applications and Experimental Protocols

This compound can be used in various experimental models to study endothelial dysfunction.

This model is ideal for mechanistic studies at the cellular and molecular level. Endothelial dysfunction can be induced by stimuli such as high glucose (to mimic hyperglycemia) or tunicamycin (to induce ER stress).[1][9]

Quantitative Data Summary: In Vitro Studies

Parameter Inducer of Dysfunction Cell Type This compound Concentration Observed Effect Reference
Protein Phosphorylation 30 mM High Glucose (48h) HUVECs 1 µM Increased p-Akt and p-eNOS [1],[3]
ER Stress Markers 30 mM High Glucose (48h) HUVECs 1 µM Decreased p-JNK, p-eIF2α [1],[3]
ROS Production 30 mM High Glucose (48h) HUVECs 1 µM Decreased ROS levels [1]
NO Bioavailability 30 mM High Glucose HUVECs 1 µM Increased NO release [1],[4]

| Cell Viability | 50 µM t-BHP | MBECs | 0.5 - 2 µM | Attenuated cytotoxicity |[8] |

In_Vitro_Workflow A 1. Culture HUVECs to 80-90% Confluency B 2. Induce Dysfunction (e.g., 30 mM High Glucose for 48 hours) A->B Starve cells if needed C 3. Co-treat with this compound (e.g., 1 µM) B->C D 4. Harvest Cells & Supernatant C->D After 48h incubation E 5. Endpoint Analysis - Western Blot (p-eNOS, ER Stress) - DHE Staining (ROS) - Griess Assay (NO) D->E

Caption: General experimental workflow for in vitro studies.

Protocol 1: Induction of Endothelial Dysfunction in HUVECs and this compound Treatment

  • Cell Culture: Culture HUVECs in appropriate endothelial cell growth medium until they reach 80-90% confluency.

  • Induction: Replace the normal medium with a high-glucose medium (e.g., 30 mM D-glucose) to induce dysfunction. As an osmotic control, treat a parallel set of cells with a medium containing an equivalent concentration of mannitol.[1]

  • Treatment: Simultaneously with the high-glucose medium, add this compound to the desired final concentration (e.g., 1 µM). Include a vehicle control group.

  • Incubation: Incubate the cells for the specified duration (e.g., 24-48 hours).[1]

  • Analysis: After incubation, harvest the cell lysates for Western blot analysis (to measure p-Akt, p-eNOS, and ER stress markers) and the culture medium for NO measurement using the Griess assay. For ROS detection, cells can be incubated with Dihydroethidium (DHE) and analyzed via fluorescence microscopy.[1]

Ex vivo models using isolated aortic rings are excellent for assessing vascular function (vasodilation and vasoconstriction). In vivo models, such as diet-induced obese (DIO) or diabetic mice, allow for the study of this compound's systemic effects on endothelial function in a complex physiological environment.[1][4]

Quantitative Data Summary: Ex Vivo & In Vivo Studies

Parameter Model This compound Dose/Concentration Observed Effect Reference
Endothelium-Dependent Relaxation (EDR) Mouse Aortas (ex vivo) 1 µM (48h) Reversed high glucose-impaired EDRs [1],[3]
EDR DIO Diabetic Mice (ex vivo) 1 µM (24h) Improved ACh-induced relaxations [9]
Blood Pressure DIO Mice (in vivo) 50 mg/kg/day (5 weeks) Normalized systolic & diastolic BP [3]
Akt/eNOS Phosphorylation DIO Mice Aortas (in vivo) 50 mg/kg/day (5 weeks) Increased p-Akt and p-eNOS [1],[4]

| ER & Oxidative Stress | DIO Mice Aortas (in vivo) | 50 mg/kg/day (5 weeks) | Attenuated ER and oxidative stress |[1],[4] |

Protocol 2: Assessment of Endothelium-Dependent Relaxation (EDR) in Mouse Aortas

  • Model Induction: Use aortas from mice subjected to a high-fat diet or streptozotocin injection to induce diabetes and endothelial dysfunction.[9]

  • Aorta Isolation: Euthanize the mouse and carefully excise the thoracic aorta in Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Pre-contraction: Contract the rings with phenylephrine (Phe, e.g., 3 µM).[1]

  • EDR Measurement: Once a stable contraction plateau is reached, cumulatively add acetylcholine (ACh, e.g., 3 nM–10 µM) to assess endothelium-dependent relaxation.[1]

  • This compound Treatment (ex vivo): For ex vivo studies, incubate the aortic rings with this compound (e.g., 1 µM) for a specified period (e.g., 24 hours) before pre-contraction and ACh challenge.[9]

  • Data Analysis: Record the relaxation responses and express them as a percentage of the pre-contraction induced by phenylephrine.

Key Methodologies

Protocol 3: Western Blotting for Akt/eNOS Phosphorylation

  • Prepare protein lysates from treated cells or aortic tissues.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eNOS Ser1177, anti-total-eNOS, anti-phospho-Akt Ser473, anti-total-Akt).[1][3]

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Quantify band density and normalize phosphorylated protein levels to total protein levels.

Protocol 4: ROS Detection using Dihydroethidium (DHE) Staining

  • Treat cells or fresh-frozen sections of carotid arteries as described in the experimental plan.

  • Incubate with DHE solution (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.

  • Wash with PBS to remove excess probe.

  • Immediately visualize using a fluorescence microscope. The conversion of DHE to the red fluorescent ethidium in the presence of superoxide is indicative of ROS levels.[1]

  • Quantify the fluorescence intensity using image analysis software.

References

Application Notes: Jatrorrhizine in Collagen Homeostasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of jatrorrhizine, a bioactive alkaloid, in the study of collagen homeostasis. This document outlines the compound's mechanism of action, summarizes key quantitative findings, and provides detailed protocols for relevant experimental models.

Introduction to this compound and Collagen Homeostasis

This compound is a protoberberine alkaloid found in medicinal plants such as Phellodendron amurense.[1][2] Emerging research highlights its significant potential in maintaining collagen homeostasis, the critical balance between collagen synthesis and degradation. Disruptions in this balance are central to skin aging (wrinkle formation) and pathological fibrosis in various organs.[1] this compound exhibits a dual-action mechanism: it simultaneously promotes the synthesis of new collagen and inhibits the enzymatic degradation of existing collagen.[1] This makes it a compelling compound for therapeutic and cosmetic applications aimed at preserving the integrity of the extracellular matrix (ECM).

Mechanism of Action: A Dual Approach

This compound restores collagen balance by modulating the gene expression of key regulatory proteins. In models of ECM degradation, such as UV-B irradiated human dermal fibroblasts or fibrotic cardiac tissue, this compound has been shown to:

  • Upregulate Collagen Synthesis: It increases the expression of genes responsible for producing collagen, notably Collagen Type I Alpha 2 (COL1A2).[3][4] This process is partly mediated by the upregulation of Transforming Growth Factor Beta 1 (TGF-β1), a potent stimulator of collagen production.[3][5] In cardiac fibrosis models, this compound has been observed to inhibit the TGF-β1/Smad2/3 signaling pathway, suggesting a context-dependent regulatory role.[5][6]

  • Inhibit Collagen Degradation: It suppresses the expression of Matrix Metalloproteinases (MMPs), specifically MMP-1 (collagenase) and MMP-9 (gelatinase), which are the primary enzymes responsible for breaking down collagen.[3] Concurrently, it enhances the expression of Tissue Inhibitor of Metallopeptidase 1 (TIMP-1), an endogenous inhibitor that directly neutralizes MMP-1 and MMP-9 activity.[1][3]

This coordinated regulation effectively shifts the cellular activity towards a net increase in collagen deposition, thereby restoring ECM structure.

Jatrorrhizine_Pathway cluster_synthesis Collagen Synthesis cluster_degradation Collagen Degradation This compound This compound TGFB1 TGF-β1 This compound->TGFB1 Induces MMP1 MMP-1 This compound->MMP1 Inhibits MMP9 MMP-9 This compound->MMP9 Inhibits TIMP1 TIMP-1 This compound->TIMP1 Induces Smad23 Smad2/3 TGFB1->Smad23 Activates COL1A2 COL1A2 (Collagen I) Collagen_Balance Collagen Homeostasis COL1A2->Collagen_Balance Smad23->COL1A2 Upregulates MMP1->Collagen_Balance MMP9->Collagen_Balance TIMP1->MMP1 Blocks TIMP1->MMP9 Blocks

Fig. 1: Signaling pathways modulated by this compound to restore collagen homeostasis.

Quantitative Data Summary

The effects of this compound on the expression of key genes involved in collagen homeostasis have been quantified in various studies. The tables below summarize these findings for easy comparison.

Table 1: Effect of this compound on Gene Expression in UV-B Irradiated Human Dermal Fibroblasts (CCD-986sk cells) [3][4][7]

Gene TargetFunctionUV-B Control (% of Normal)This compound (10 µM) EffectResulting Expression (% of Normal)
COL1A2 Collagen Synthesis~16%Recovers Expression~32%
TGF-β1 Pro-Collagen SynthesisReducedRecovers ExpressionSignificantly Increased
MMP-1 Collagen DegradationIncreasedInhibits Expression by ~17%Significantly Reduced
MMP-9 Gelatin DegradationIncreasedInhibits Expression by ~33%Significantly Reduced
TIMP-1 MMP InhibitionReducedRecovers ExpressionSignificantly Increased

Table 2: Effect of this compound on Fibrosis Markers in a Mouse Myocardial Infarction (MI) Model [5][6]

Gene/Protein TargetFunctionMI ControlThis compound Treatment Effect
Collagen I Fibrotic CollagenUpregulatedSignificantly Downregulated
Collagen III Fibrotic CollagenUpregulatedSignificantly Downregulated
TGF-β1 Pro-fibrotic CytokineUpregulatedSignificantly Downregulated
Smad2/3 TGF-β1 SignalingUpregulatedSignificantly Downregulated

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the impact of this compound on collagen homeostasis.

Experimental_Workflow cluster_analysis Analysis start Start model Select Model (e.g., Dermal Fibroblasts) start->model culture 1. Cell Culture (e.g., CCD-986sk) model->culture induce 2. Induce Collagen Degradation (e.g., UV-B Irradiation) culture->induce cytotoxicity 3. Determine Non-Toxic Dose (MTT Assay) induce->cytotoxicity treat 4. Treat with this compound cytotoxicity->treat rna 5a. RNA Extraction treat->rna protein 6a. Protein/Tissue Collection treat->protein qpcr 5b. Gene Expression Analysis (RT-qPCR) rna->qpcr data 7. Data Analysis & Interpretation qpcr->data staining 6b. Histology / Collagen Assay (Masson's Trichrome / Sirius Red) protein->staining staining->data end End data->end

Fig. 2: General experimental workflow for studying this compound's effects.

Protocol 1: In Vitro Skin Aging Model Using Human Dermal Fibroblasts

This protocol describes how to induce a state of collagen degradation in human dermal fibroblasts using UV-B irradiation to test the protective effects of this compound.[3][8][9]

  • Cell Culture:

    • Culture human dermal fibroblasts (e.g., CCD-986sk) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into appropriate plates (e.g., 6-well plates for RNA extraction) and allow them to adhere for 24 hours.

  • This compound Pre-treatment:

    • Determine the non-toxic concentration range of this compound using a standard MTT assay (typically up to 10 µM shows no toxicity).[3]

    • Replace the culture medium with serum-free medium containing various concentrations of this compound and incubate for the desired period (e.g., 24-48 hours).

  • UV-B Irradiation:

    • Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Cover the cells with a thin layer of DPBS to prevent drying.

    • Expose the cells to UV-B radiation (peak wavelength 312 nm) at a dose sufficient to induce MMP expression (e.g., 20 mJ/cm²).[3][8] An un-irradiated plate should serve as a negative control.

  • Post-Irradiation Incubation:

    • Remove the DPBS and add fresh culture medium (with or without this compound).

    • Incubate the cells for a further 24-48 hours to allow for changes in gene expression.

  • Endpoint Analysis:

    • Harvest cells for RNA extraction and subsequent RT-qPCR analysis or collect supernatant for protein assays.

Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying mRNA levels of collagen homeostasis-related genes.[3][10][11]

  • RNA Extraction:

    • Lyse the cultured cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).

  • Real-Time PCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (COL1A2, MMP-1, MMP-9, TIMP-1, TGF-β1) and a housekeeping gene (GAPDH), and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR system. A typical cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[12]

    • Calculate the relative gene expression using the 2-ΔΔCT method, normalizing to the housekeeping gene.

Protocol 3: Histological Assessment of Cardiac Fibrosis

This protocol uses Masson's Trichrome staining to visualize collagen deposition in heart tissue from an in vivo model of myocardial infarction.[13][14][15][16]

  • Tissue Preparation:

    • Euthanize the animal model (e.g., mouse post-MI) and perfuse the heart with saline, followed by 4% paraformaldehyde.

    • Excise the heart and fix it in 4% paraformaldehyde overnight.

    • Process the tissue through a graded series of ethanol and xylene, and embed in paraffin wax.

    • Cut 5 µm thick sections and mount them on glass slides.

  • Staining Procedure (Masson's Trichrome):

    • Deparaffinize and rehydrate the tissue sections.

    • Stain nuclei with Weigert's iron hematoxylin for 5-10 minutes.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin for 5 minutes.

    • Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10 minutes.

    • Stain collagen fibers with aniline blue for 5 minutes.

    • Dehydrate the sections through graded ethanol, clear with xylene, and mount with a coverslip.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Quantify the fibrotic area (blue-stained collagen) as a percentage of the total left ventricle area using image analysis software (e.g., ImageJ).

Logical Framework: The Rebalancing Act of this compound

This compound's efficacy in collagen homeostasis stems from its ability to address both sides of the metabolic equation. While many compounds may only stimulate synthesis or inhibit degradation, this compound does both, leading to a more robust and efficient restoration of the ECM.

Logical_Framework This compound This compound Application Synthesis Increases Collagen Synthesis This compound->Synthesis Stimulates Degradation Decreases Collagen Degradation This compound->Degradation Inhibits balance_point This compound->balance_point Homeostasis Restored Collagen Homeostasis (Net Increase in Collagen) Synthesis->Homeostasis Synthesis->balance_point Degradation->Homeostasis balance_point->Degradation

Fig. 3: this compound rebalances collagen metabolism through dual-action effects.

Conclusion and Future Directions

This compound is a promising natural compound for research in dermatology, cardiology, and regenerative medicine. Its well-defined dual mechanism of action on collagen homeostasis provides a strong basis for its development as an anti-aging or anti-fibrotic agent. Future research should focus on its bioavailability in target tissues, exploring different delivery systems (e.g., topical applications), and validating its efficacy in more complex in vivo and clinical models.

References

Troubleshooting & Optimization

Technical Support Center: Jatrorrhizine Drug-Drug Interaction Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential drug-drug interactions (DDIs) with jatrorrhizine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound and which enzymes are involved?

A1: this compound undergoes both Phase I and Phase II metabolism. In human liver microsomes, the primary Phase I metabolic pathway is demethylation, which is catalyzed by Cytochrome P450 1A2 (CYP1A2). The major Phase II pathway is glucuronidation, which is carried out by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10.[1][2] In rats, demethylation is mainly attributed to CYP3A1/2 and CYP2D2, while glucuronidation is mediated by UGT1A1 and UGT1A3.[1][2]

Q2: Does this compound inhibit Cytochrome P450 (CYP) enzymes?

A2: Yes, this compound has been shown to inhibit certain CYP enzymes. In vitro studies using human recombinant enzymes have demonstrated that this compound causes competitive or mixed-type inhibition of CYP1A1 and CYP1B1. However, its effect on CYP1A2 activity is minimal. Studies with human liver microsomes have indicated weak inhibition of CYP2D6 and moderate inhibition of CYP3A4.[1]

Q3: Are there known quantitative data (IC50/Ki) for CYP inhibition by this compound?

A3: Yes, some quantitative data is available, primarily from in vitro studies with human liver microsomes. It's important to note that specific values can vary between studies depending on the experimental conditions.

Table 1: Summary of this compound-Mediated CYP Inhibition [1]

CYP IsoformInhibition PotencyIC50 Value (µM)Notes
CYP1A1InhibitorNot explicitly reportedCompetitive or mixed-type inhibition observed.
CYP1B1InhibitorNot explicitly reportedCompetitive or mixed-type inhibition observed.
CYP1A2Weak Inhibitor> 100Activity was barely affected in one study. Another indicated weak inhibition.
CYP2D6Weak Inhibitor49.4
CYP3A4Moderate Inhibitor13.3Using testosterone as the substrate.

Q4: What is the potential for this compound to induce CYP enzymes?

A4: Currently, there is a lack of direct evidence from in vitro or in vivo studies investigating the potential of this compound to induce major CYP enzymes such as CYP3A4 through activation of nuclear receptors like the pregnane X receptor (PXR) or constitutive androstane receptor (CAR). Further research is needed to elucidate the induction potential of this compound.

Q5: How does this compound interact with drug transporters?

A5: this compound interacts with several important drug transporters, which can be a source of drug-drug interactions. It is a known substrate of P-glycoprotein (P-gp, MDR1), an efflux transporter, which may contribute to its low oral bioavailability.[1] this compound is also an inhibitor of organic cation transporters OCT2 and OCT3.

Table 2: Summary of this compound's Interaction with Drug Transporters

TransporterInteractionIC50 Value (µM)Potential Clinical Significance
P-glycoprotein (P-gp)Substrate-May affect absorption and disposition of this compound.
Organic Cation Transporter 2 (OCT2)Inhibitor2.31Potential to interact with co-administered OCT2 substrates.
Organic Cation Transporter 3 (OCT3)InhibitorNot explicitly reportedPotential to interact with co-administered OCT3 substrates.

Q6: Is there a potential for a drug-drug interaction between this compound and metformin?

A6: A direct clinical or preclinical study on the interaction between this compound and metformin is not currently available. However, a potential for interaction exists based on their shared interaction with organic cation transporters. Metformin is a known substrate of OCTs. Since this compound is an inhibitor of OCT2, it could potentially interfere with the transport and clearance of metformin, although this has not been experimentally confirmed. The related compound, berberine, has been shown to inhibit OCT1- and OCT2-mediated metformin uptake.[3]

Troubleshooting Guides for In Vitro Experiments

Issue 1: Inconsistent IC50 values for CYP inhibition assays.

  • Possible Cause 1: Substrate Specificity. The inhibitory potency of a compound can be substrate-dependent. Ensure you are using a validated and specific probe substrate for the CYP isoform of interest.

  • Troubleshooting:

    • Verify the probe substrate and its concentration are appropriate for the specific CYP isoform being tested.

    • Consider using multiple probe substrates to confirm the inhibitory profile.

  • Possible Cause 2: Microsomal Protein Concentration. The concentration of human liver microsomes (HLMs) can influence the apparent IC50 value, particularly for highly lipophilic inhibitors.

  • Troubleshooting:

    • Standardize the microsomal protein concentration across all experiments.

    • Report the protein concentration used when presenting your data.

  • Possible Cause 3: Incubation Time. For time-dependent inhibitors, the IC50 value will decrease with longer pre-incubation times.

  • Troubleshooting:

    • Perform pre-incubation experiments to assess for time-dependent inhibition.

    • If time-dependent inhibition is observed, calculate the inactivation parameters (KI and kinact).

Issue 2: High variability in P-glycoprotein (P-gp) transport assays.

  • Possible Cause 1: Cell Monolayer Integrity. The integrity of the Caco-2 or other cell monolayers is crucial for accurate permeability measurements.

  • Troubleshooting:

    • Measure the transepithelial electrical resistance (TEER) before and after the transport experiment to ensure monolayer integrity.

    • Use a marker of paracellular transport (e.g., Lucifer yellow) to confirm tight junction integrity.

  • Possible Cause 2: P-gp Expression Levels. The expression level of P-gp can vary between cell passages and different cell lines.

  • Troubleshooting:

    • Use cells within a defined passage number range.

    • Periodically verify P-gp expression and function using a known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil).

  • Possible Cause 3: Non-specific Binding. this compound may bind to the plastic of the assay plates, reducing the effective concentration.

  • Troubleshooting:

    • Use low-binding plates.

    • Measure the concentration of this compound in the donor and receiver compartments at the end of the experiment to assess recovery.

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol provides a general methodology for determining the IC50 of this compound for a specific CYP isoform.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • This compound stock solution (in a suitable solvent like DMSO)

    • Specific CYP probe substrate (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6)

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile or methanol for reaction termination

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • Prepare a series of dilutions of this compound in the incubation buffer.

    • In a 96-well plate, add the HLM suspension, this compound dilution (or vehicle control), and buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

    • Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: Bidirectional Transport Assay using Caco-2 Cells to Assess P-gp Interaction

This protocol is designed to determine if this compound is a substrate of P-gp.

  • Materials:

    • Caco-2 cells cultured on permeable Transwell® inserts

    • This compound

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Known P-gp inhibitor (e.g., verapamil) as a positive control

    • LC-MS/MS system for this compound quantification

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

    • Measure the TEER of the monolayers to ensure integrity.

    • Apical to Basolateral (A-to-B) Transport:

      • Add this compound to the apical (upper) chamber.

      • At specified time points, collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport:

      • Add this compound to the basolateral chamber.

      • At the same time points, collect samples from the apical chamber.

    • To confirm P-gp involvement, repeat the transport experiments in the presence of a P-gp inhibitor (e.g., verapamil) in both chambers.

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.

Visualizations

Jatrorrhizine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Demethylation Demethylation This compound->Demethylation Glucuronidation Glucuronidation This compound->Glucuronidation CYP1A2 CYP1A2 Demethylation->CYP1A2 UGTs UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10 Glucuronidation->UGTs

This compound Metabolic Pathways

DDI_Workflow cluster_invitro In Vitro Assessment cluster_data Data Analysis cluster_risk Risk Assessment cyp_inhibition CYP Inhibition Assays (HLMs, Recombinant CYPs) ic50_ki Determine IC50 / Ki values cyp_inhibition->ic50_ki cyp_induction CYP Induction Assays (Hepatocytes, Reporter Assays) ec50_emax Determine EC50 / Emax values cyp_induction->ec50_emax transporter_interaction Transporter Interaction Assays (Cell lines, Vesicles) substrate_inhibitor Identify as Substrate/Inhibitor transporter_interaction->substrate_inhibitor clinical_ddi_prediction Predict Clinical DDI Potential ic50_ki->clinical_ddi_prediction ec50_emax->clinical_ddi_prediction substrate_inhibitor->clinical_ddi_prediction recommend_invivo Recommend In Vivo Studies clinical_ddi_prediction->recommend_invivo

Drug-Drug Interaction Assessment Workflow

Metformin_Interaction cluster_transport Metformin Transport & Potential Inhibition This compound This compound OCT2 OCT2 Transporter This compound->OCT2 Inhibition Renal_Tubule_Cell Renal Tubule Cell OCT2->Renal_Tubule_Cell Influx Metformin Metformin Metformin->OCT2 Uptake

References

Navigating Jatrorrhizine Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the promising bioactive alkaloid, jatrorrhizine, ensuring its stability in experimental buffers is paramount for obtaining accurate and reproducible results. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability in experimental buffers?

A1: this compound, like many alkaloids, is susceptible to degradation influenced by several factors. The most critical are:

  • pH of the buffer: this compound is generally more stable in acidic to neutral conditions. Alkaline pH can accelerate degradation.

  • Temperature: Higher temperatures can significantly increase the rate of degradation.

  • Light Exposure: Photodegradation can occur, especially under UV light.

  • Oxidative Stress: The presence of oxidizing agents can lead to the breakdown of the molecule.

  • Buffer Composition: The specific ions in the buffer can sometimes influence stability.

Q2: I am observing a loss of this compound in my phosphate-buffered saline (PBS) solution at physiological pH (7.4). What is happening and how can I mitigate this?

A2: At a pH of 7.4, this compound can undergo gradual degradation, especially when stored for extended periods or at room temperature. To enhance stability in PBS:

  • Prepare fresh solutions before each experiment.

  • Store stock solutions at 4°C for short-term use (up to 24-48 hours) and at -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • If your experimental design allows, consider using a slightly more acidic buffer.

Q3: Can I use antioxidants to improve the stability of this compound in my experiments?

A3: Yes, the addition of antioxidants can be a viable strategy to prevent oxidative degradation. Common antioxidants that could be tested for compatibility with your experimental system include:

  • Ascorbic acid (Vitamin C)

  • Trolox (a water-soluble analog of Vitamin E)

  • Glutathione

It is crucial to first validate that the chosen antioxidant does not interfere with your experimental assays.

Q4: I am using this compound in cell culture media (e.g., DMEM, RPMI-1640). Are there specific stability concerns I should be aware of?

A4: Cell culture media are complex mixtures containing components that can potentially interact with this compound. The bicarbonate buffering system in many media maintains a physiological pH (around 7.2-7.4), which may not be optimal for long-term this compound stability.

  • It is recommended to add this compound to the media immediately before treating the cells.

  • Avoid pre-incubating this compound in media for extended periods at 37°C.

  • For longer experiments, consider replenishing the media with freshly prepared this compound at appropriate intervals.

Troubleshooting Guide

This guide addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent results in bioassays.

This could be a primary indicator of this compound degradation.

A Inconsistent Bioassay Results B Prepare Fresh this compound Solution A->B Hypothesis: this compound degradation C Re-run Experiment B->C D Results Consistent? C->D E YES: Original solution was degraded. Implement preventative measures. D->E Yes F NO: Investigate other experimental variables (e.g., cell passage number, reagent quality). D->F No

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 2: Visible changes in this compound solution (e.g., color change, precipitation).

This suggests significant degradation or solubility issues.

A Visible Change in Solution B Check pH of the buffer A->B C Is pH > 7.5? B->C D YES: Prepare solution in a lower pH buffer (e.g., pH 6.5-7.0) C->D Yes E NO: Check for precipitation C->E No F Is there precipitation? E->F G YES: Solution may be supersaturated. Prepare a lower concentration or add a solubilizing agent. F->G Yes H NO: Consider photodegradation. Protect from light. F->H No

Caption: Troubleshooting guide for visible changes in this compound solutions.

Quantitative Data on this compound Stability

The following tables present representative data from a hypothetical forced degradation study to illustrate the impact of pH, temperature, and light on this compound stability.

Table 1: Effect of pH on this compound Stability in Phosphate Buffer at 37°C

Time (hours)% this compound Remaining (pH 5.0)% this compound Remaining (pH 7.4)% this compound Remaining (pH 9.0)
0100.0100.0100.0
699.597.285.1
1298.994.572.3
2497.889.155.8
4895.779.431.2

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Time (hours)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (37°C)
0100.0100.0100.0
2499.895.389.1
4899.590.879.4
7299.286.570.3
168 (1 week)98.175.150.6

Table 3: Effect of Light Exposure on this compound Stability in PBS (pH 7.4) at 25°C

Time (hours)% this compound Remaining (Protected from Light)% this compound Remaining (Exposed to Light)
0100.0100.0
699.196.5
1298.292.1
2495.385.4
4890.873.0

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 1 M HCl (for acid hydrolysis) and 1 M NaOH (for base hydrolysis).

    • Incubate the solutions at 60°C for 2, 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot and neutralize the solution (NaOH for the acidic sample, HCl for the basic sample).

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.

    • Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the dry powder in an oven at 80°C for 24, 48, and 72 hours.

    • At each time point, reconstitute the powder in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a suitable buffer (e.g., PBS pH 7.4) in a quartz cuvette to a photostability chamber.

    • Maintain a control sample in the dark at the same temperature.

    • Withdraw aliquots at specified time intervals for HPLC analysis.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This method provides a starting point for the chromatographic analysis of this compound stability samples.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a suitable percentage of Solvent B, and gradually increase the concentration to elute any degradation products. A typical gradient might be 10-90% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 345 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10-20 µL.

Signaling Pathway Visualization

While this compound's degradation is primarily a chemical process, its biological activity often involves complex signaling pathways. In the context of its neuroprotective effects, where oxidative stress is a key factor, this compound can modulate pathways that protect cells from damage.[1]

cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Cellular Response H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Jat This compound Jat->ROS Inhibits MMP Decreased Mitochondrial Membrane Potential Jat->MMP Prevents Decrease Casp3 Caspase-3 Activation Jat->Casp3 Inhibits ROS->MMP MMP->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's protective mechanism against oxidative stress-induced apoptosis.

References

Technical Support Center: Refining Jatrorrhizine Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining jatrorrhizine delivery systems for targeted therapy. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded nanoparticles and liposomes.

Formulation & Encapsulation

Question 1: My this compound encapsulation efficiency in PLGA nanoparticles is consistently low. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency (EE) of this compound in PLGA nanoparticles prepared by solvent evaporation is a common challenge. Here are several factors to investigate:

  • This compound Solubility: this compound, as an alkaloid, has limited solubility in common organic solvents used for PLGA. If this compound precipitates out of the organic phase before nanoparticle formation, it will not be efficiently encapsulated.

    • Troubleshooting:

      • Solvent System Optimization: Experiment with a co-solvent system. For instance, adding a small amount of a polar aprotic solvent like DMSO to the primary solvent (e.g., dichloromethane or ethyl acetate) can improve this compound's solubility in the organic phase.

      • Drug-Polymer Ratio: A very high drug-to-polymer ratio can lead to drug saturation in the polymeric matrix. Try decreasing the initial amount of this compound.

  • Emulsion Stability: An unstable primary emulsion (water-in-oil for double emulsion, or oil-in-water for single emulsion) can lead to premature drug leakage into the external aqueous phase.

    • Troubleshooting:

      • Surfactant Concentration: Ensure the concentration of the surfactant (e.g., PVA) in the external aqueous phase is optimal. A concentration that is too low may not adequately stabilize the emulsion droplets.

      • Homogenization/Sonication Parameters: The energy input during emulsification is critical. Insufficient energy may result in large, unstable emulsion droplets. Conversely, excessive energy could lead to drug degradation. Optimize the sonication/homogenization time and power.

  • pH of the Aqueous Phase: The charge of this compound is pH-dependent. Its solubility in the aqueous phase can increase at certain pH values, leading to partitioning away from the organic phase.

    • Troubleshooting: Adjust the pH of the external aqueous phase to minimize the solubility of this compound, thereby encouraging its partitioning into the PLGA phase.

Question 2: I'm observing aggregation of my this compound-loaded liposomes after preparation or during storage. What can I do to improve stability?

Answer: Liposome aggregation is often related to the formulation's physicochemical properties and storage conditions.

  • Surface Charge: Liposomes with a neutral or near-neutral surface charge are more prone to aggregation due to van der Waals forces.

    • Troubleshooting:

      • Incorporate Charged Lipids: Include charged phospholipids in your formulation, such as phosphatidylglycerol (PG) for a negative charge or DOTAP for a positive charge, to induce electrostatic repulsion between vesicles.

      • PEGylation: The inclusion of PEGylated lipids (e.g., DSPE-PEG) provides a steric barrier on the liposome surface, preventing close approach and aggregation.

  • Lipid Composition: The choice of phospholipids can affect the rigidity and stability of the liposome bilayer.

    • Troubleshooting:

      • Incorporate Cholesterol: Cholesterol is a crucial component that modulates membrane fluidity and can increase the stability of the lipid bilayer.

      • Use Lipids with High Phase Transition Temperature (Tc): Lipids with a higher Tc form more rigid and stable bilayers at room temperature.

  • Storage Conditions: Improper storage can lead to instability.

    • Troubleshooting:

      • Avoid Freezing: Unless you have used cryoprotectants, do not freeze liposome suspensions, as the formation of ice crystals can disrupt the vesicles. Store at 2-8°C.[1]

      • Use Cryoprotectants for Lyophilization: If you need to store the liposomes long-term, lyophilization (freeze-drying) is an option. However, it is essential to use cryoprotectants like sucrose or trehalose to prevent fusion and leakage during the process.[1]

Characterization

Question 3: I am getting a high Polydispersity Index (PDI) for my nanoparticle/liposome formulations. How can I achieve a more monodisperse size distribution?

Answer: A high PDI indicates a heterogeneous population of vesicles, which is not ideal for targeted drug delivery.

  • For Nanoparticles (Solvent Evaporation):

    • Homogenization/Sonication: The energy input during the emulsification step is a key determinant of droplet size. Insufficient energy will result in a broad size distribution. Optimize the duration and power of sonication or homogenization.

    • Solvent Removal Rate: Rapid solvent evaporation can sometimes lead to less uniform particle formation. A slower, more controlled evaporation process may yield a more homogenous population.

  • For Liposomes (Thin-Film Hydration):

    • Extrusion: After hydration of the lipid film, the resulting multilamellar vesicles (MLVs) are typically large and heterogeneous. To obtain a uniform size distribution of unilamellar vesicles, it is crucial to extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[2] Perform multiple passes (e.g., 11-21 passes) through the membrane to ensure homogeneity.[2]

In Vitro & In Vivo Experiments

Question 4: My in vitro drug release profile shows a very high initial burst release of this compound. How can I achieve a more sustained release?

Answer: A high burst release often indicates a significant amount of drug adsorbed to the surface of the nanoparticle/liposome rather than being encapsulated within the core.

  • Washing Steps: Ensure that the purification process (e.g., centrifugation and resuspension) is adequate to remove any unencapsulated or surface-adsorbed drug.

  • Polymer Properties (for Nanoparticles): The properties of the polymer can influence the release kinetics.

    • Higher Molecular Weight PLGA: Using a higher molecular weight PLGA can slow down the degradation of the polymer matrix, leading to a more sustained release profile.

    • Polymer Composition: A higher ratio of lactide to glycolide in PLGA results in a more hydrophobic polymer with a slower degradation rate.

  • Lipid Bilayer Properties (for Liposomes):

    • Incorporate Cholesterol: Cholesterol can decrease the permeability of the lipid bilayer to the encapsulated drug, thus slowing its release.

    • Use Saturated Phospholipids: Saturated phospholipids with longer acyl chains create a more rigid and less permeable bilayer compared to unsaturated phospholipids.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for consideration when developing and characterizing this compound delivery systems. Note that these values are illustrative and will vary depending on the specific formulation and protocol.

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemTypical Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Nanoparticles 150 - 300< 0.2-15 to -30
Liposomes (post-extrusion) 80 - 150< 0.15-20 to -40 (anionic)
PEGylated Liposomes 100 - 160< 0.15-5 to -15

Table 2: Drug Loading and Release Characteristics

Delivery SystemTypical Encapsulation Efficiency (%)Typical Drug Loading (%)In Vitro Release Profile
PLGA Nanoparticles 50 - 751 - 5Biphasic: Initial burst followed by sustained release
Liposomes 30 - 60 (for hydrophilic drugs)0.5 - 2Sustained release, dependent on bilayer composition

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a single emulsion (oil-in-water) method suitable for encapsulating hydrophobic or poorly water-soluble drugs like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, MW 30,000-60,000)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution by dissolving PVA in deionized water with gentle heating and stirring. Cool to room temperature.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on an ice bath.

    • Sonicate for 3-5 minutes at an appropriate power setting to form a stable oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.

    • Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated drug.

  • Storage/Lyophilization:

    • Resuspend the final nanoparticle pellet in a suitable buffer or cryoprotectant solution (e.g., 5% sucrose in water) for lyophilization.

    • Store the suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Followed by Extrusion

This is a standard method for producing unilamellar liposomes of a defined size.[2][3][4]

Materials:

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and cholesterol (e.g., a 2:1 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.

    • If encapsulating the hydrophobic form of this compound, add it to the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Add the hydration buffer (pre-warmed to a temperature above the phase transition temperature of the lipids) to the flask.

    • If encapsulating a hydrophilic form of this compound, it should be dissolved in the hydration buffer.

    • Agitate the flask by hand or on a rotary shaker (without vacuum) until the lipid film is fully hydrated and has formed a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Pass the suspension through the membrane 11-21 times to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis against the hydration buffer.

  • Storage:

    • Store the final liposome formulation at 4°C. Do not freeze.

Mandatory Visualizations

Signaling Pathways

Jatrorrhizine_Wnt_Pathway cluster_nucleus Cell Nucleus This compound This compound GSK3b GSK-3β This compound->GSK3b Activates BetaCatenin β-catenin This compound->BetaCatenin Inhibits GSK3b->BetaCatenin Inhibits TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Proliferation Cell Proliferation & Metastasis TCF_LEF->Proliferation Promotes Nucleus Nucleus

Jatrorrhizine_Akt_eNOS_Pathway This compound This compound Akt Akt This compound->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces EndothelialFunction Improved Endothelial Function NO->EndothelialFunction Leads to

Experimental Workflows

Cytotoxicity_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat cells with varying concentrations of: - Free this compound - this compound-loaded Nanoparticles - Blank Nanoparticles (Control) incubation1->treatment incubation2 Incubate for 24h, 48h, 72h treatment->incubation2 mtt_assay Add MTT reagent and incubate incubation2->mtt_assay solubilization Solubilize formazan crystals mtt_assay->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate cell viability (%) and IC50 values readout->analysis

InVivo_Xenograft_Workflow start Inject human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³) start->tumor_growth randomization Randomize mice into treatment groups: - Vehicle Control - Free this compound - this compound-loaded Nanoparticles tumor_growth->randomization treatment Administer treatment intravenously (e.g., twice weekly) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumors reach maximum allowed size or study duration is complete monitoring->endpoint analysis Excise tumors for analysis: - Weigh tumors - Histology (e.g., H&E staining) - Immunohistochemistry (e.g., Ki-67, TUNEL) endpoint->analysis

References

Validation & Comparative

Comparative Analysis of Synthetic Jatrorrhizine Derivatives' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of synthetic jatrorrhizine derivatives. This compound, a naturally occurring protoberberine alkaloid, has garnered significant interest for its diverse pharmacological properties.[1][2] This guide summarizes key findings on the antimicrobial, anticancer, and anti-inflammatory activities of its synthetic analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Antimicrobial Activity of this compound Derivatives

Synthetic modifications of the this compound scaffold have led to the development of derivatives with significantly enhanced antimicrobial properties, particularly against Gram-positive bacteria.[3] Key modifications include the introduction of alkoxy groups at the C-3 position and alkyl groups at the C-8 position.

Comparative Antimicrobial Activity (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various synthetic this compound derivatives against selected microbial strains. The data highlights the structure-activity relationship, where the length of the alkyl chain influences the antimicrobial potency.

DerivativeModificationTest OrganismMIC (µg/mL)Reference
This compound-Staphylococcus aureus>1000[4]
3-Ethoxythis compoundC-3 ethoxy groupStaphylococcus aureus31.2[4]
3-Butoxythis compoundC-3 butoxy groupStaphylococcus aureus7.8[4]
3-Hexyloxythis compoundC-3 hexyloxy groupStaphylococcus aureus2.0[4]
3-Octyloxythis compoundC-3 octyloxy groupStaphylococcus aureus1.0[4]
3-Decyloxythis compoundC-3 decyloxy groupStaphylococcus aureus2.0[4]
3-Dodecyloxythis compoundC-3 dodecyloxy groupStaphylococcus aureus3.9[4]
3-Octyloxy-8-butylthis compoundC-3 octyloxy, C-8 butylStaphylococcus aureus<0.5 [3]

Note: Lower MIC values indicate greater antimicrobial activity. The data demonstrates that increasing the alkyl chain length at the C-3 position up to eight carbons enhances activity, with 3-octyloxythis compound being the most potent among the 3-alkoxy derivatives.[4] Further substitution at the C-8 position, as seen in 3-octyloxy-8-butylthis compound, can lead to even greater potency.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Serial Dilution of Compounds: The synthetic this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only medium, medium with inoculum (growth control), and medium with a standard antibiotic are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity of this compound Derivatives

This compound and its synthetic derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Comparative Anticancer Activity (IC50 Values)

The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines.

DerivativeModificationCancer Cell LineIC50 (µM)Reference
This compound-Human bladder tumor cells-[5]
This compound Pt(II) ComplexPlatinum(II) complexHuman bladder tumor cellsPotent activity[5]
This compound DerivativeLuminescent Platinum(II) complexVarious cancer cell linesHigh in vitro & in vivo activity[5]
Synthetic β-nitrostyrene derivativeβ-nitrostyrene moietyMCF-7 (Breast)0.81 ± 0.04[6]
Synthetic β-nitrostyrene derivativeβ-nitrostyrene moietyMDA-MB-231 (Breast)1.82 ± 0.05[6]
Synthetic β-nitrostyrene derivativeβ-nitrostyrene moietyZR75-1 (Breast)1.12 ± 0.06[6]

Note: Lower IC50 values indicate greater cytotoxic activity. The data suggests that complexation with metals like platinum or the addition of other pharmacologically active moieties can significantly enhance the anticancer potency of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthetic this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.

Anti-inflammatory Activity of this compound Derivatives

This compound and its derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

Comparative Anti-inflammatory Activity (IC50 Values)

The following table summarizes the inhibitory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundInflammatory MediatorCell LineIC50 (µM)Reference
This compoundNitric Oxide (NO)RAW 264.7-[5]
This compoundTNF-αMouse Brain Endothelial Cells-[5]
This compoundIL-6Mouse Brain Endothelial Cells-[5]
This compoundIL-1βMouse Brain Endothelial Cells-[5]
Apigenin (Flavonoid)Nitric Oxide (NO)RAW 264.723
Wogonin (Flavonoid)Nitric Oxide (NO)RAW 264.717
Luteolin (Flavonoid)Nitric Oxide (NO)RAW 264.727
Experimental Protocol: Evaluation of Anti-inflammatory Activity in Macrophages
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Stimulation: The cells are seeded in 24- or 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the synthetic this compound derivatives, or pre-treated with the derivatives before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of the inflammatory mediators is calculated relative to the LPS-stimulated control, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces This compound This compound Derivatives This compound->IKK Inhibits G Start Synthesis of This compound Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Start->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Start->Anticancer Anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Start->Anti_inflammatory Data_Analysis Data Analysis (IC50/MIC Calculation) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

References

Jatrorrhizine: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of jatrorrhizine, a naturally occurring protoberberine alkaloid, with standard anti-inflammatory drugs. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to a reduction in the production of pro-inflammatory mediators. This mode of action differs from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which primarily target cyclooxygenase (COX) enzymes. This guide presents available quantitative data from in vitro and in vivo studies to facilitate a comparative assessment of this compound's efficacy.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound compared to standard anti-inflammatory drugs.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundModelConcentrationTargetInhibition (%)Reference
This compound LPS-stimulated RAW 264.7 cells100 µg/mLNitric Oxide (NO)>60%[1]
This compound LPS-stimulated RAW 264.7 cells100 µg/mLiNOS45%[1]
This compound LPS-stimulated RAW 264.7 cells100 µg/mLCOX-229%[1]
Indomethacin Not directly compared in the same study-COX-2--
Celecoxib (COX-2 inhibitor) Ovine COX-2 AssayIC₅₀ = 50 nMCOX-250%[2]

Note: A direct comparison of IC₅₀ values for COX-2 inhibition between this compound and standard NSAIDs from a single study is not currently available in the reviewed literature. The data for celecoxib is provided for reference.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseRoute of AdministrationTime PointEdema Inhibition (%)Reference
This compound Data not available in a direct comparative study----
Indomethacin 5 mg/kgIntraperitoneal4 hours~50-100%[3]
Indomethacin 10 mg/kgOral5 hours51.48%[4]
Indomethacin 10 mg/kgOral5 hours47.91%[5]

Note: The data for indomethacin is compiled from multiple studies using the carrageenan-induced paw edema model. A study directly comparing the efficacy of this compound in this model with a standard NSAID was not identified in the current literature search.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of intracellular signaling cascades. In contrast, standard NSAIDs directly inhibit the enzymatic activity of cyclooxygenases.

This compound's Mechanism of Action

This compound has been shown to inhibit the activation of the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Additionally, this compound can suppress the activation of MAPK pathways, such as p38 and ERK, which are also crucial for the expression of inflammatory mediators.

Jatrorrhizine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammation induces This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

This compound's inhibition of the NF-κB signaling pathway.
Standard NSAID Mechanism of Action

NSAIDs, such as indomethacin and ibuprofen, act by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors, like celecoxib, preferentially target the COX-2 isoform, which is upregulated during inflammation.

NSAID_Signaling_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Mechanism of action of standard NSAIDs on the COX pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vitro: Inhibition of Inflammatory Mediators in Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 1 µg/mL) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour) before LPS stimulation.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting using specific primary antibodies.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In_Vitro_Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells pretreat Pre-treat with this compound or Vehicle culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (iNOS, COX-2) collect->western end End griess->end elisa->end western->end In_Vivo_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Group and Fast Rats acclimatize->group baseline Measure Baseline Paw Volume group->baseline administer Administer this compound, Indomethacin, or Vehicle baseline->administer induce Inject Carrageenan into Paw administer->induce after 60 min measure Measure Paw Volume at Intervals (1-5h) induce->measure calculate Calculate % Edema Inhibition measure->calculate end End calculate->end

References

Jatrorrhizine and Other Protoberberine Alkaloids: A Comparative Analysis of P-glycoprotein Efflux Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of jatrorrhizine with other prominent protoberberine alkaloids—berberine, palmatine, and coptisine—in their interaction with P-glycoprotein (P-gp), a critical efflux transporter influencing drug absorption and multidrug resistance. The following sections present quantitative experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Quantitative Comparison of P-gp Substrate Characteristics

The interaction of protoberberine alkaloids with P-gp is primarily characterized by their capacity to be transported by this efflux pump. This is quantified by the apparent permeability coefficient (Papp) and the efflux ratio (ER) in cell-based assays, typically using the Caco-2 cell line, which mimics the intestinal barrier. A higher efflux ratio (Papp B-A / Papp A-B) indicates a greater extent of active efflux.

AlkaloidConcentration (µM)Papp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
This compound 100.31 ± 0.042.53 ± 0.218.16[1][2]
Berberine 100.42 ± 0.053.28 ± 0.277.81[1][2]
Palmatine 100.35 ± 0.032.89 ± 0.248.26[1][2]
Coptisine 100.28 ± 0.032.34 ± 0.198.36[1][2]
Berberrubine Not Specified> Berberine> Berberine> Berberine[1]
Columbamine Not Specified~ this compound~ this compound~ this compound[1]
Thalifendine Not Specified< this compound< this compound< this compound[1]
Demethyleneberberine Not Specified< Thalifendine< Thalifendine< Thalifendine[1]

Data presented as mean ± standard deviation where available. (A-B) indicates transport from the apical (intestinal lumen) to the basolateral (blood) side, while (B-A) indicates the reverse direction.

The data indicates that this compound, berberine, palmatine, and coptisine are all significant substrates of P-gp, with high efflux ratios suggesting that their oral bioavailability is likely limited by P-gp-mediated efflux.[1][2] One study established a ranking of efflux capacity as: berberrubine > berberine > columbamine ~ this compound > thalifendine > demethyleneberberine.[1]

P-gp Inhibitory Potential: A Noteworthy Gap in Current Data

While their role as P-gp substrates is well-documented, a direct comparative analysis of the P-gp inhibitory potential of this compound and other common protoberberine alkaloids, typically expressed as IC50 values, is notably absent in the reviewed literature. One study indicated that at concentrations ranging from 1-100 µM, berberine, palmatine, this compound, and coptisine did not exert significant inhibitory effects on P-gp-mediated transport of rhodamine 123.[2] Conversely, another study reported that berberine can inhibit P-gp.[3][4] This discrepancy highlights the need for further research to fully elucidate and quantify the P-gp inhibitory capacity of these compounds.

A study on 8-oxocoptisine, a derivative of coptisine, did report a significant P-gp multidrug resistance inhibition activity, with an ED50 value of 0.018 µg/mL in MES-SA/DX5 cells and 0.0005 µg/mL in HCT15 cells.

Experimental Protocols

Caco-2 Permeability Assay for P-gp Substrate Assessment

This in vitro assay is fundamental for evaluating the intestinal permeability and potential for P-gp-mediated efflux of test compounds.

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Transport Studies:

  • Apical to Basolateral (A-B) Transport (Absorptive Direction): The test alkaloid (e.g., this compound) is added to the apical (upper) chamber of the Transwell® insert. At predetermined time points, samples are collected from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport (Secretory Direction): The test alkaloid is added to the basolateral chamber, and samples are collected from the apical chamber over time.

  • To confirm the involvement of P-gp, the transport studies are also conducted in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[5]

3. Sample Analysis and Calculation:

  • The concentration of the alkaloid in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

  • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

P-gp ATPase Activity Assay

This assay measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis, which powers the efflux pump.

1. Membrane Preparation:

  • Membrane vesicles containing high concentrations of P-gp are prepared from P-gp-overexpressing cells (e.g., Sf9 insect cells infected with a baculovirus carrying the MDR1 gene).

2. ATPase Assay:

  • The P-gp-containing membranes are incubated with the test alkaloid at various concentrations in the presence of ATP.

  • The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method.

  • The ATPase activity is measured in the presence and absence of a specific P-gp inhibitor, such as sodium orthovanadate, to distinguish P-gp-specific ATPase activity from that of other ATPases.

3. Data Interpretation:

  • Stimulation: An increase in ATPase activity suggests that the compound is a P-gp substrate, as it is being actively transported.

  • Inhibition: A decrease in the basal or substrate-stimulated ATPase activity indicates that the compound is a P-gp inhibitor.

  • Biphasic Response: Some compounds, like berberine, have been reported to stimulate ATPase activity at low concentrations and inhibit it at higher concentrations.[6]

Visualizing the Interaction and Experimental Workflow

Pgp_Interaction cluster_cell Intestinal Epithelial Cell cluster_inhibition Potential Inhibition Pgp P-glycoprotein (P-gp) Extracellular (Lumen) Intracellular (Blood) Effluxed Alkaloids Protoberberine Alkaloids Pgp:f0->Effluxed Alkaloids Efflux Systemic\nCirculation Systemic Circulation Pgp:f1->Systemic\nCirculation Limited Absorption Alkaloids Protoberberine Alkaloids (this compound, Berberine, etc.) Alkaloids->Pgp:f1 Binding & Transport (Substrate Activity) Oral\nAdministration Oral Administration Oral\nAdministration->Alkaloids Inhibitor Potential P-gp Inhibitor (Concentration Dependent) Inhibitor->Pgp Inhibition

Caption: Interaction of protoberberine alkaloids with P-gp.

Caco2_Workflow cluster_prep Monolayer Preparation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation c1 Seed Caco-2 cells on Transwell inserts c2 Culture for 21-25 days for differentiation c1->c2 c3 Verify monolayer integrity (TEER measurement) c2->c3 t1 Add alkaloid to Apical (A) or Basolateral (B) side c3->t1 t2 Incubate and collect samples from the receiver chamber at time intervals t1->t2 a1 Quantify alkaloid concentration (HPLC/LC-MS) t2->a1 a2 Calculate Papp (A-B) and Papp (B-A) a1->a2 a3 Determine Efflux Ratio (ER) a2->a3

Caption: Caco-2 permeability assay workflow.

Signaling Pathways in P-gp Regulation

The expression of P-gp is regulated by various signaling pathways. While specific comparative data for this compound and other protoberberine alkaloids is limited, studies on berberine suggest its involvement in modulating pathways such as the PI3K/Akt/mTOR pathway, which can influence the expression of P-gp.[7] Downregulation of these pathways could potentially lead to reduced P-gp expression and, consequently, increased intracellular accumulation of co-administered drugs.

Pgp_Signaling cluster_alkaloids Protoberberine Alkaloids cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_gene Gene Expression Alkaloid Berberine, this compound, etc. PI3K PI3K/Akt/mTOR Pathway Alkaloid->PI3K Modulation MAPK MAPK Pathway Alkaloid->MAPK Modulation TF e.g., HIF-1α, NF-κB PI3K->TF MAPK->TF MDR1 MDR1 (ABCB1) Gene TF->MDR1 Transcription Pgp P-glycoprotein Expression MDR1->Pgp

Caption: Signaling pathways influencing P-gp expression.

References

A Head-to-Head Comparison of Jatrorrhizine and Palmatine in the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

Metabolic syndrome, a constellation of conditions including central obesity, hyperglycemia, dyslipidemia, and hypertension, presents a significant risk factor for cardiovascular disease and type 2 diabetes. Emerging research has highlighted the therapeutic potential of natural alkaloids, particularly jatrorrhizine (JAT) and palmatine (PAL), in mitigating various facets of this syndrome. This guide provides a detailed, evidence-based comparison of their efficacy and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy: A Synthesis of Preclinical Data

While direct head-to-head clinical trials are currently lacking, preclinical studies in various models of metabolic syndrome provide valuable insights into the comparative effectiveness of this compound and palmatine.

Impact on Key Metabolic Parameters

The following table summarizes the quantitative effects of this compound and palmatine on critical markers of metabolic syndrome as reported in rodent models. It is important to note that these data are collated from separate studies and direct comparisons should be made with caution due to variations in experimental design.

ParameterCompoundAnimal ModelDosageDurationKey FindingsReference
Body Weight This compoundHigh-Fat Diet (HFD)-induced obese mice100 mg/kg/day5 weeksSignificant reduction in body weight gain compared to HFD control.[1]
Palmatine3T3-L1 pre-adipocytes (in vitro)12.5-50 µM24 hoursReduced lipid accumulation, suggesting inhibition of adipogenesis.[2]
Fasting Blood Glucose This compoundHFD-induced obese mice50 mg/kg/day5 weeksSignificantly normalized fasting blood glucose levels.[3]
PalmatineStreptozotocin (STZ)-induced diabetic ratsNot specifiedNot specifiedReported to possess antidiabetic properties.[4]
Glucose Tolerance & Insulin Sensitivity This compoundHFD-induced obese mice100 mg/kg/dayNot specifiedImproved glucose tolerance and insulin sensitivity.[1]
PalmatineL6 skeletal muscle cells, STZ-induced diabetic ratsNot specifiedNot specifiedRejuvenated impaired insulin signaling pathway.[4][5]
Serum Lipids This compoundHFD-induced obese mice100 mg/kg/dayNot specifiedReduced serum triglyceride, total cholesterol, and LDL-C; increased HDL-C.[1]
PalmatineAnimal modelsNot specifiedNot specifiedReduces cholesterol production and reabsorption.[2][6]
Blood Pressure This compoundHFD-induced obese mice50 mg/kg/day5 weeksReduced systolic and diastolic blood pressures.[3]
PalmatineNot specifiedNot specifiedNot specifiedNot explicitly reported in the provided search results.
Pharmacokinetic Profile: A Key Differentiator

A crucial aspect influencing the therapeutic efficacy of a compound is its bioavailability. A comparative pharmacokinetic study in rats provides a direct head-to-head assessment of this compound and palmatine.

CompoundCmax (mg/L)Tmax (min)t1/2 (min)AUC (mg·min/L)Oral Bioavailability (%)Reference
This compound 0.70 ± 0.0847.76 ± 1.24105.64 ± 16.99144.36 ± 1.0643.90[7][8]
Palmatine 0.91 ± 0.0635.24 ± 0.83187.03 ± 1.53280.30 ± 18.6910.98[7][8]

These findings suggest that this compound has a significantly higher oral bioavailability than palmatine in rats, which could translate to greater therapeutic efficacy at similar oral doses.[7][8]

Mechanisms of Action: A Look at the Signaling Pathways

Both this compound and palmatine exert their metabolic benefits through the modulation of key signaling pathways.

This compound's Mode of Action

This compound's therapeutic effects are linked to the activation of the Akt/eNOS and AMPK signaling pathways, and the suppression of endoplasmic reticulum (ER) stress.[3][9] It also regulates the expression of genes involved in lipid metabolism.[10][11]

Jatrorrhizine_Pathway This compound This compound Akt Akt This compound->Akt ER_Stress ER Stress This compound->ER_Stress AMPK AMPK This compound->AMPK eNOS eNOS Akt->eNOS NO_Bioavailability NO Bioavailability eNOS->NO_Bioavailability Vasodilation Vasodilation NO_Bioavailability->Vasodilation Lipid_Metabolism_Genes Lipid Metabolism Gene Regulation AMPK->Lipid_Metabolism_Genes

Caption: this compound's signaling pathways in metabolic regulation.

Palmatine's Mode of Action

Palmatine primarily functions by activating the AMPK/mTOR pathway and the insulin signaling pathway (IRS1/AKT2/FOXO1/GLUT2).[12] Its anti-inflammatory and antioxidant properties also contribute to its protective effects against metabolic syndrome.[2][6]

Palmatine_Pathway Palmatine Palmatine AMPK AMPK Palmatine->AMPK Insulin_Signaling IRS1/AKT2/FOXO1 Palmatine->Insulin_Signaling mTOR mTOR AMPK->mTOR Lipid_Homeostasis Lipid Homeostasis AMPK->Lipid_Homeostasis GLUT2 GLUT2 Insulin_Signaling->GLUT2 Glucose_Uptake Glucose Uptake GLUT2->Glucose_Uptake

Caption: Palmatine's signaling pathways in metabolic regulation.

Experimental Protocols

The following provides a generalized overview of the experimental methodologies employed in the preclinical assessment of this compound and palmatine for metabolic syndrome.

In Vivo Model of Diet-Induced Metabolic Syndrome

A common model to study metabolic syndrome is the high-fat diet (HFD)-induced obese rodent model.

Experimental_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Rodent Model (e.g., C57BL/6 mice) HFD_Feeding High-Fat Diet Feeding (e.g., 45-60% kcal from fat) Animal_Model->HFD_Feeding Duration_Induction Duration: 8-16 weeks HFD_Feeding->Duration_Induction Grouping Grouping: - Control (Normal Diet) - HFD Control - HFD + JAT - HFD + PAL Duration_Induction->Grouping Administration Oral Gavage of Compounds Grouping->Administration Duration_Treatment Duration: 4-8 weeks Administration->Duration_Treatment Metabolic_Tests Metabolic Tests: - Body Weight Monitoring - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Duration_Treatment->Metabolic_Tests Biochemical_Analysis Biochemical Analysis: - Fasting Blood Glucose - Serum Lipid Profile - Liver Enzymes Duration_Treatment->Biochemical_Analysis Tissue_Analysis Tissue Analysis (e.g., Liver, Adipose): - Histopathology - Gene Expression (qPCR) - Protein Expression (Western Blot) Duration_Treatment->Tissue_Analysis

Caption: General experimental workflow for in vivo studies.

1. Animal Model and Diet:

  • Male C57BL/6J mice are a commonly used strain susceptible to diet-induced obesity and metabolic dysfunction.[13]

  • A high-fat diet, with 45% to 60% of calories derived from fat, is typically used to induce the metabolic syndrome phenotype.[13]

2. Treatment Administration:

  • This compound or palmatine is administered orally via gavage.

  • Dosages can range from 20 to 100 mg/kg of body weight per day.[1]

3. Key Outcome Measures:

  • Glucose Homeostasis: Assessed via oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).

  • Blood Chemistry: Fasting blood glucose, insulin levels, and serum lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) are measured.[14]

  • Gene and Protein Expression: Tissues such as the liver, adipose tissue, and muscle are harvested to analyze the expression of key genes and proteins in relevant signaling pathways using techniques like quantitative real-time PCR (qPCR) and Western blotting.

In Vitro Assessment of Cellular Mechanisms

Cell culture models are instrumental in elucidating the direct cellular and molecular mechanisms of these compounds.

  • Cell Lines: 3T3-L1 pre-adipocytes are used to study adipogenesis.[2] HepG2 human hepatoma cells are used to investigate effects on hepatic lipid metabolism. L6 skeletal muscle cells are used to examine insulin signaling and glucose uptake.[5]

  • Treatments: Cells are treated with varying concentrations of this compound or palmatine.

  • Assays:

    • Adipogenesis: Oil Red O staining to quantify lipid accumulation.

    • Glucose Uptake: 2-NBDG (a fluorescent glucose analog) uptake assays.

    • Signaling Pathway Analysis: Western blotting to measure the phosphorylation status of key proteins like AMPK and Akt.

Conclusion

Both this compound and palmatine demonstrate significant potential in ameliorating key components of metabolic syndrome through distinct yet overlapping mechanisms. This compound appears to have a broader reported efficacy across various metabolic parameters in preclinical models, which may be partly attributable to its superior oral bioavailability. Palmatine's strong anti-inflammatory and antioxidant effects, coupled with its influence on insulin signaling, also position it as a promising therapeutic agent.

Future research should focus on direct, well-controlled head-to-head in vivo studies to unequivocally determine the comparative efficacy of these two alkaloids. Furthermore, clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic strategies for metabolic syndrome in humans.

References

Jatrorrhizine's Neuroprotective Potential: A Comparative Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective pathways of jatrorrhizine, supported by experimental data from multiple studies. This compound, a protoberberine alkaloid, has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Comparative Analysis of Neuroprotective Effects

This compound has been evaluated in various in vitro and in vivo models of neurotoxicity, consistently demonstrating protective effects against neuronal damage. The following table summarizes the quantitative data from key studies, offering a comparative overview of its efficacy across different experimental paradigms.

Experimental ModelKey BiomarkersThis compound TreatmentResultsReference
Aβ(25-35)-induced SH-SY5Y cellsCell Viability, Apoptosis Rate, MDA, LDH, SODNot specified↑ Cell Viability, ↓ Apoptosis Rate, ↓ MDA, ↓ LDH, ↑ SOD[1]
Okadaic Acid-induced HT22 cellsCell Viability, LDH, MDA, ROS, SOD, GSH-Px, MMPNot specified↑ Cell Viability, ↓ LDH, ↓ MDA, ↓ ROS, ↑ SOD, ↑ GSH-Px, ↑ MMP[2]
Aβ(25-35)-induced rat cortical neuronsCell Viability, LDH, MDA, ROS, MMP, Cytochrome c, Caspase-31-10 μM↑ Cell Viability, ↓ LDH, ↓ MDA, ↓ ROS, ↑ MMP, ↓ Cytochrome c release, ↓ Caspase-3 activation[3]
H₂O₂-induced rat cortical neuronsCell Viability, MDA, ROS, SOD, GSH-Px, MMP, ATP, Bcl-2/Bax ratio, Caspase-35-20μM↑ Cell Viability, ↓ MDA, ↓ ROS, ↑ SOD, ↑ GSH-Px, ↑ MMP, ↑ ATP, ↑ Bcl-2/Bax ratio, ↓ Caspase-3 activation[4]
H₂O₂-induced PC12 cellsCell Viability, LDH, MDA, ROS, SOD, HO-1, MMP, Caspase-30.01-10.0 μM↑ Cell Viability, ↓ LDH, ↓ MDA, ↓ ROS, ↑ SOD, ↑ HO-1, ↑ MMP, ↓ Caspase-3 activation[5]
APP/PS1 transgenic miceAβ plaques5 or 10 mg/kg↓ Aβ plaques in cortex and hippocampus[6][7]

Abbreviations: Aβ: Amyloid-beta; MDA: Malondialdehyde; LDH: Lactate dehydrogenase; SOD: Superoxide dismutase; ROS: Reactive oxygen species; GSH-Px: Glutathione peroxidase; MMP: Mitochondrial membrane potential; ATP: Adenosine triphosphate; HO-1: Heme oxygenase-1; APP/PS1: Amyloid precursor protein/Presenilin 1.

Key Neuroprotective Signaling Pathways

This compound exerts its neuroprotective effects by modulating multiple signaling pathways implicated in neuronal survival and death. The primary mechanisms identified are the inhibition of oxidative stress and apoptosis, and the regulation of specific microRNAs and their downstream targets.

Attenuation of Oxidative Stress and Apoptosis

A consistent finding across numerous studies is the ability of this compound to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[6][8] This is achieved through the scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activities (e.g., SOD, GSH-Px), and stabilization of the mitochondrial membrane potential.[9][4][5] By reducing oxidative damage, this compound prevents the activation of the intrinsic apoptotic cascade, as evidenced by the increased Bcl-2/Bax ratio and decreased activation of caspase-3.[3][4][5]

cluster_stress Neurotoxic Insults (Aβ, Okadaic Acid, H₂O₂) cluster_this compound This compound Intervention cluster_cellular Cellular Response Insult Aβ / Okadaic Acid / H₂O₂ ROS ↑ ROS Production Insult->ROS Antioxidants ↓ Antioxidant Enzymes (SOD, GSH-Px) Insult->Antioxidants This compound This compound This compound->ROS Inhibits This compound->Antioxidants Enhances Mitochondria ↓ Mitochondrial Membrane Potential This compound->Mitochondria Stabilizes Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2, ↑ Caspase-3) This compound->Apoptosis Inhibits ROS->Mitochondria Mitochondria->Apoptosis Neuron Neuronal Damage & Cell Death Apoptosis->Neuron

This compound's Mitigation of Oxidative Stress and Apoptosis.
Regulation of the miR-223-3p/HDAC4 Signaling Axis

In the context of Alzheimer's disease, this compound has been shown to protect against Aβ-induced neuronal injury by upregulating microRNA-223-3p (miR-223-3p).[1] This microRNA, in turn, inhibits the expression of histone deacetylase 4 (HDAC4), a protein implicated in neuronal death.[1] By suppressing HDAC4, this compound promotes neuronal proliferation and reduces apoptosis and oxidative stress.[1]

cluster_this compound This compound Intervention cluster_pathway miR-223-3p/HDAC4 Pathway cluster_outcome Cellular Outcome This compound This compound miR223 ↑ miR-223-3p This compound->miR223 HDAC4 ↓ HDAC4 miR223->HDAC4 Proliferation ↑ Neuronal Proliferation HDAC4->Proliferation HDAC4->Proliferation Inhibits ApoptosisOS ↓ Apoptosis & Oxidative Stress HDAC4->ApoptosisOS HDAC4->ApoptosisOS Promotes

This compound's Regulation of the miR-223-3p/HDAC4 Axis.
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has also been found to inhibit the phosphorylation of key components of the MAPK signaling pathway, including extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38.[9][8] The overactivation of these pathways is a common feature in neurodegenerative diseases and contributes to inflammation and apoptosis. By downregulating the MAPK pathway, this compound further contributes to its neuroprotective effects.[9][2]

cluster_stress Neurotoxic Stimuli cluster_this compound This compound Intervention cluster_mapk MAPK Pathway cluster_outcome Cellular Response Stimuli Okadaic Acid pERK ↑ p-ERK1/2 Stimuli->pERK pJNK ↑ p-JNK Stimuli->pJNK pp38 ↑ p-p38 Stimuli->pp38 This compound This compound This compound->pERK This compound->pJNK This compound->pp38 InflammationApoptosis ↑ Inflammation & Apoptosis pERK->InflammationApoptosis pJNK->InflammationApoptosis pp38->InflammationApoptosis

Inhibition of the MAPK Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's neuroprotective effects.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, rat pheochromocytoma PC12 cells, and primary rat cortical neurons are commonly used.[1][9][3][4][5]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity:

    • Aβ(25-35) model: SH-SY5Y cells or primary neurons are treated with aggregated Aβ(25-35) peptide (typically 10-30 µM) for 24-48 hours.[1][3]

    • Okadaic Acid model: HT22 cells are exposed to okadaic acid (around 80 nM) for 12 hours.[9][2]

    • H₂O₂ model: PC12 cells or primary neurons are treated with hydrogen peroxide (50-200 µM) for 12-24 hours.[4][5]

  • This compound Treatment: this compound is typically pre-incubated with the cells for a period ranging from 2 to 24 hours before the addition of the neurotoxic agent.[9][5] Concentrations of this compound used in these studies range from 0.01 to 20 µM.[3][4][5]

Assessment of Neuroprotection
  • Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability by measuring mitochondrial metabolic activity.

  • Apoptosis Assays:

    • Flow Cytometry: Annexin V-FITC/PI staining is used to quantify the percentage of apoptotic and necrotic cells.

    • Western Blot: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 are determined.[4]

  • Oxidative Stress Markers:

    • ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[4]

    • Lipid Peroxidation: Malondialdehyde (MDA) levels are quantified as an indicator of lipid peroxidation.[5]

    • Enzyme Activity Assays: The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are measured using commercially available kits.[4][5]

  • Mitochondrial Membrane Potential (MMP) Assay: MMP is assessed using fluorescent dyes like Rhodamine 123 or JC-1.[4]

cluster_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Analysis of Neuroprotection Culture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) JAT_pre Pre-incubation with This compound Culture->JAT_pre Toxin Induction of Neurotoxicity (Aβ, H₂O₂, Okadaic Acid) JAT_pre->Toxin Viability Cell Viability (MTT Assay) Toxin->Viability Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Toxin->Apoptosis OxidativeStress Oxidative Stress Markers (ROS, MDA, SOD, GSH-Px) Toxin->OxidativeStress MMP Mitochondrial Function (MMP Assay) Toxin->MMP

General Experimental Workflow for Assessing this compound's Neuroprotection.

Conclusion and Future Directions

The collective evidence strongly supports the neuroprotective properties of this compound, highlighting its potential as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to counteract oxidative stress, inhibit apoptosis, and modulate key signaling pathways provides a solid foundation for its further development.

Future research should focus on:

  • In vivo efficacy and safety: More extensive studies in animal models of various neurodegenerative diseases are needed to establish the in vivo efficacy, optimal dosage, and long-term safety of this compound.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: A thorough investigation of its pharmacokinetic profile and ability to cross the blood-brain barrier is crucial for its clinical translation.

  • Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the therapeutic benefits of this compound in patients with neurodegenerative diseases.

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with other neuroprotective agents could lead to more effective combination therapies.

By continuing to elucidate the intricate mechanisms of this compound and validating its therapeutic potential in rigorous preclinical and clinical studies, the scientific community can pave the way for its potential application in the fight against neurodegeneration.

References

Safety Operating Guide

Proper Disposal Procedures for Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Jatrorrhizine, a benzylisoquinoline alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3] In case of a spill, prevent the substance from entering drains or water courses.[1][3] Absorb spills with an inert material and collect for disposal in a designated hazardous waste container.[1]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and its contaminated materials must be handled through your institution's hazardous waste management program.[4] Do not dispose of this compound down the sanitary sewer or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Treat all forms of this compound waste (pure substance, solutions, contaminated labware) as hazardous chemical waste.

    • Segregate this compound waste based on its physical state (solid or liquid) and chemical compatibility.

    • Solid Waste: Collect pure this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, compatible solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container.[6] Be aware of the solvent composition. For instance, segregate halogenated and non-halogenated solvent waste.[7]

    • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[8] Store acids and bases separately.[9]

  • Container Management:

    • Use only approved, compatible containers for hazardous waste collection, preferably plastic.[10] The container must be in good condition with a secure, screw-on cap.[9]

    • Ensure the container is appropriate for the type of waste. For example, use glass containers for acidic waste to prevent corrosion.[6]

    • Do not overfill liquid waste containers; a general guideline is to fill to no more than 80% capacity to allow for expansion.[11]

  • Labeling:

    • Properly label all waste containers with a hazardous waste tag as soon as waste is first added.

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including this compound and any solvents or other chemicals present.

    • Indicate the approximate percentage of each component.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[9][10]

    • The SAA must be inspected weekly for any signs of leakage.[9]

    • Keep waste containers closed at all times, except when adding waste.[4][10]

  • Requesting Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (see table below), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal company.[2][10]

Disposal of Empty Containers
  • A container that held this compound is still considered hazardous waste.

  • For containers that held acutely toxic "P-listed" chemicals, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[4] While this compound is not typically P-listed, this is a best practice for highly toxic compounds.

  • After appropriate rinsing, deface or remove all hazardous labels from the empty container before disposing of it as regular trash or according to institutional policy.[4][6]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the storage of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines. Always consult your institution's specific policies, as they may vary.

ParameterGuidelineCitation
Maximum Volume 55 gallons of hazardous waste[10]
Maximum Volume (Acutely Toxic) 1 quart (liquid) or 1 kg (solid) of P-listed waste[10]
Maximum Storage Time Up to 12 months (as long as volume limits are not exceeded)[10]
Removal Time After Full Within 3 calendar days of reaching the volume limit[10]
Liquid Container Fill Level Do not exceed 80% capacity[11]

Experimental Protocol Considerations

Protocols involving alkaloids like this compound often utilize acid-base extraction with various organic solvents to isolate the compound from natural sources.[12]

  • Methodology: A typical extraction involves acidifying the raw material to form the water-soluble salt of the alkaloid. After removing impurities, the solution is made alkaline to liberate the alkaloid free base, which is then extracted with an organic solvent like chloroform or diethyl ether.[12][13]

  • Waste Generation: This process generates multiple waste streams:

    • Acidic and basic aqueous solutions containing trace amounts of alkaloid.

    • Organic solvent waste containing the purified alkaloid and other impurities.

    • Solid plant material.

  • Disposal Plan: Each of these waste streams must be segregated and disposed of as hazardous waste. The organic solvent waste should be collected in a designated solvent carboy, while the aqueous waste should be collected separately. Neutralization of acidic or basic waste may be an option if permitted by your institution, but due to this compound's aquatic toxicity, it should still be collected for hazardous waste disposal.[9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.

JatrorrhizineDisposal cluster_generation Waste Generation & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Solid or Liquid? start->is_solid spill_waste Spill or Residue? start->spill_waste Spill solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_container Label Container with 'Hazardous Waste' & List All Contents solid_waste->label_container liquid_waste->label_container decontaminate Decontaminate Area & Collect Cleaning Material spill_waste->decontaminate decontaminate->solid_waste seal_container Securely Seal Container label_container->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa inspect Weekly Inspection for Leaks store_saa->inspect is_full Container Full or Storage Time Limit Reached? inspect->is_full is_full->store_saa No request_pickup Request Pickup from EH&S or Approved Vendor is_full->request_pickup Yes end Proper Disposal by Licensed Facility request_pickup->end

Caption: Workflow for this compound hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Jatrorrhizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds like Jatrorrhizine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build unwavering trust in your safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a toxic compound that is harmful if swallowed and can cause moderate to severe irritation to the skin and eyes.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety GogglesMust be tightly fitting with side-shields to provide a complete seal around the eyes.[3][4][5]
Hands Chemical-resistant GlovesImpermeable gloves are essential.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]
Body Protective ClothingImpervious clothing is required.[3][5] For handling larger quantities or in situations with a higher risk of exposure, fire/flame-resistant lab coats or coveralls should be worn.[4]
Respiratory Full-face Respirator or Dust MaskA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[4] For handling small quantities where dust formation is minimal, a nuisance-level dust mask may be sufficient.[5] In case of fire, a self-contained breathing apparatus is necessary.[1]

Note: No specific occupational exposure limits (e.g., Permissible Exposure Limit or Threshold Limit Value) for this compound are currently available.[3][4][5] Therefore, it is crucial to handle this compound with a high degree of caution in a well-ventilated area.[3][4]

Operational Plan: A Step-by-Step Guide for Safe Handling

This procedural workflow ensures that this compound is handled safely from receipt to disposal, minimizing the risk of exposure and contamination.

Jatrorrhizine_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Required PPE prep_workspace 2. Prepare Ventilated Workspace prep_ppe->prep_workspace prep_materials 3. Assemble All Necessary Equipment prep_workspace->prep_materials handle_weigh 4. Carefully Weigh this compound prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment 6. Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate 7. Decontaminate Workspace and Equipment handle_experiment->cleanup_decontaminate cleanup_package 8. Package Waste cleanup_decontaminate->cleanup_package cleanup_dispose 9. Dispose of Waste cleanup_package->cleanup_dispose cleanup_doff 10. Doff PPE cleanup_dispose->cleanup_doff

This compound Handling and Disposal Workflow

Experimental Protocols:

  • Don Required PPE: Before entering the designated handling area, put on all personal protective equipment as specified in Table 1.

  • Prepare Ventilated Workspace: All handling of this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure to avoid the formation and inhalation of dust.[3][4]

  • Assemble All Necessary Equipment: Gather all required apparatus, including non-sparking tools, to prevent static discharge.[4]

  • Carefully Weigh this compound: To minimize dust generation, weigh the compound carefully.

  • Dissolve in Appropriate Solvent: Prepare solutions in the fume hood.

  • Conduct Experiment: Carry out the experimental procedures, ensuring that any containers with this compound are clearly labeled.

  • Decontaminate Workspace and Equipment: After use, thoroughly clean all surfaces and equipment.

  • Package Waste: Collect all this compound waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled container.

  • Dispose of Waste: Dispose of the waste according to your institution's hazardous waste disposal protocols and in compliance with local, regional, and national regulations.[2][3][5] Do not allow the substance to enter the sewage system or groundwater.[2][3][4][5] In case of a spill, collect the spillage for proper disposal.[3]

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

By adhering to these safety protocols, you can ensure a secure laboratory environment for the handling of this compound, protecting both your research and your personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.